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Manganese (II) chloride

Cat. No.: B076307
CAS No.: 11132-78-8
M. Wt: 197.90 g/mol
InChI Key: CNFDGXZLMLFIJV-UHFFFAOYSA-L
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Description

Theoretical Framework and Research Significance of Manganese (II) Chemistry

The chemistry of manganese is notable for its extensive range of oxidation states, from -III to +VII, which underpins its involvement in a diversity of chemical transformations. unizar.es Within this spectrum, the manganese (II) state is particularly significant due to its stability and its role in biological systems and catalytic processes. unizar.es The theoretical framework of Mn(II) chemistry is largely dictated by its d⁵ electron configuration. In most of its complexes, the five d-electrons are unpaired, resulting in a high-spin state (S = 5/2). unizar.es This electronic arrangement is responsible for the pale coloration of Mn(II) compounds, as d-d electronic transitions are spin-forbidden. wikipedia.orgchemeurope.com

The paramagnetic nature of Mn(II) is a key feature, making it a valuable tool in techniques like Electron Paramagnetic Resonance (EPR) spectroscopy and as a contrast agent in Magnetic Resonance Imaging (MRI) for neurological research. chemeurope.com From a bonding perspective, Mn(II) typically forms octahedral or tetrahedral complexes. In aqueous solutions, it exists as the hexaaquamanganese(II) ion, [Mn(H₂O)₆]²⁺, which imparts a mildly acidic character to the solution with a pH of around 4. wikipedia.orgchemeurope.compw.live As a weak Lewis acid, it reacts with various ligands to form a range of coordination complexes. wikipedia.org For instance, with chloride ions, it can form complex ions such as [MnCl₃]⁻, [MnCl₄]²⁻, and [MnCl₆]⁴⁻. wikipedia.orgchemeurope.com

The significance of manganese in research is further highlighted by its role in bioinorganic chemistry, where it is an essential cofactor for numerous enzymes involved in processes like photosynthesis and antioxidant defense. laboratorynotes.com The study of Mn(II) complexes helps in understanding the mechanisms of these vital biological reactions.

Overview of Manganese (II) Chloride as a Core Inorganic Compound in Advanced Research

This compound is a pivotal precursor in the synthesis of a diverse array of manganese compounds and materials. laboratorynotes.comcymitquimica.com Its solubility in water and some organic solvents makes it a convenient starting material for many chemical reactions. laboratorynotes.comceramic-glazes.comfishersci.nl

In the realm of organic synthesis , MnCl₂ serves as a catalyst for various transformations. It has been effectively used in carbon-carbon bond formation reactions, such as the conjugate addition of amines to electron-deficient alkenes (Michael addition) and in multicomponent coupling reactions to produce propargylamines. benthamopenarchives.comrsc.orgelsevierpure.com Furthermore, it has demonstrated catalytic activity in the synthesis of heterocyclic compounds like 3-(1H-indol-3-yl)-1,3-diphenylpropan-1-ones and 5-aryl-1H-tetrazoles. researchgate.nettandfonline.com The Lewis acidic character of MnCl₂ is believed to activate substrates towards nucleophilic attack in these catalytic cycles. tandfonline.com

In materials science , this compound is a key ingredient for the fabrication of advanced materials. It is a precursor for synthesizing manganese oxide nanoparticles and for creating manganese-based metal-organic frameworks (MOFs). sigmaaldrich.comrsc.orgresearchgate.net These materials exhibit interesting properties and have potential applications in areas such as gas sorption, energy storage (e.g., in supercapacitors and Li-ion batteries), and catalysis. sigmaaldrich.comrsc.org For example, Mn(II) has been incorporated into frameworks that show promise for sulfur hexafluoride capture and exhibit unique magnetic and electrochemical properties. rsc.org Research has also explored the creation of chiral hybrid this compound single crystals with potential applications in optoelectronics due to their second harmonic generation and circularly polarized luminescence properties. rsc.org

Furthermore, anhydrous MnCl₂ is the starting point for the synthesis of organomanganese compounds . wikipedia.org A notable example is the preparation of manganocene and methylcyclopentadienyl manganese tricarbonyl, an antiknock agent. wikipedia.org It is also used to generate active Manganese(0) species for radical cyclization reactions. fishersci.nl

The compound's utility extends to coordination chemistry, where it reacts with various organic ligands, such as pyridine (B92270) N-oxide derivatives, to form coordination polymers with diverse structural motifs and potential applications in areas like molecular magnetism. iucr.orgresearchgate.net

Properties of this compound and its Hydrates

Property This compound (anhydrous) This compound dihydrate This compound tetrahydrate
Formula MnCl₂ MnCl₂·2H₂O MnCl₂·4H₂O
Molar Mass 125.84 g/mol pw.livesigmaaldrich.com 161.874 g/mol chemeurope.com 197.91 g/mol pw.livenbinno.com
Appearance Pink solid pw.live Pink crystalline solid Pinkish-white crystalline solid nbinno.com
Density 2.977 g/cm³ wikipedia.orgpw.live 2.27 g/cm³ wikipedia.org 2.01 g/cm³ wikipedia.orgpw.livenbinno.com
Melting Point 652-654 °C wikipedia.orgpw.livechemicalbook.com Dehydrates at 135 °C wikipedia.org 58 °C wikipedia.orgpw.livenbinno.com
Boiling Point 1225 °C wikipedia.orgchemeurope.com - Dehydrates at 198°C chemicalbook.com

| Solubility in water | 73.9 g/100 mL (20 °C) wikipedia.org | Soluble | 151 g/100mL at 8°C chemicalbook.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl2Mn.4H2O<br>Cl2H8MnO4 B076307 Manganese (II) chloride CAS No. 11132-78-8

Properties

IUPAC Name

dichloromanganese;tetrahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2ClH.Mn.4H2O/h2*1H;;4*1H2/q;;+2;;;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNFDGXZLMLFIJV-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.O.Cl[Mn]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl2H8MnO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7773-01-5 (Parent)
Record name Manganese chloride [USP]
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DSSTOX Substance ID

DTXSID00858866
Record name Manganese(II) chloride tetrahydrate
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Molecular Weight

197.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

1190 °C
Record name MANGANESE CHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2154
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

SOLUBILITY: 151 G/100 ML WATER AT 8 °C /TETRAHYDRATE/, SOLUBILITY: 656 G/100 ML WATER AT 100 °C /TETRAHYDRATE/, SOL IN ALCOHOL; INSOL IN ETHER /TETRAHYDRATE/, Soluble in pyridine, ethanol; insoluble in ether., 72.3 G/100 ML WATER @ 25 °C, 123.8 G/100 ML WATER @ 100 °C
Record name MANGANESE CHLORIDE
Source Hazardous Substances Data Bank (HSDB)
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Density

2.977 @ 25 °C/4 °C
Record name MANGANESE CHLORIDE
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Color/Form

Pink trigonal crystals

CAS No.

13446-34-9, 7773-01-5
Record name Manganese chloride [USP]
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Record name Manganese(II) chloride tetrahydrate
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Record name Manganese chloride (MnCl2), tetrahydrate
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Record name MANGANESE CHLORIDE
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Melting Point

650 °C
Record name MANGANESE CHLORIDE
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Synthesis Methodologies for Manganese Ii Chloride and Its Derivatives

Conventional Synthesis Routes for Manganese (II) Chloride Salts

This compound, a significant precursor in the synthesis of various manganese compounds, can be prepared through several conventional methods. These routes typically involve the reaction of manganese in different forms with a chloride source.

Reaction of Elemental Manganese with Hydrochloric Acid

A primary and straightforward laboratory method for synthesizing this compound involves the direct reaction of elemental manganese metal with hydrochloric acid. wikipedia.orggeeksforgeeks.org This reaction proceeds with the dissolution of the manganese metal in the acid, leading to the formation of the hydrated form of this compound and the evolution of hydrogen gas. geeksforgeeks.orgflinnsci.com

The balanced chemical equation for this reaction is: Mn(s) + 2HCl(aq) → MnCl₂(aq) + H₂(g) flinnsci.com

Typically, the reaction is carried out using an excess of hydrochloric acid to ensure the complete conversion of the manganese metal. flinnsci.com The resulting product is an aqueous solution of this compound. To obtain the solid salt, the solution is evaporated. flinnsci.com The most common form isolated from aqueous solutions is the tetrahydrate, MnCl₂·4H₂O. wikipedia.orggeeksforgeeks.org It is important to note that the product is hygroscopic, meaning it readily absorbs moisture from the atmosphere. Therefore, cooling and storage of the final product should be conducted in a dry environment, such as a desiccator. flinnsci.com

ReactantsProductKey Conditions
Manganese (Mn) metalThis compound (MnCl₂)Excess hydrochloric acid (HCl)
Hydrochloric acid (HCl)Hydrogen gas (H₂)Evaporation of solvent

Synthetic Strategies for this compound Coordination Complexes

This compound serves as a versatile starting material for the synthesis of a wide array of coordination complexes. These complexes are formed by the reaction of the manganese (II) ion with various organic molecules, known as ligands, which donate electrons to the metal center.

Direct Ligand Addition to this compound Precursors

A common and effective strategy for preparing this compound coordination complexes is the direct addition of the desired ligand to a this compound precursor. This method allows for the straightforward formation of complexes with diverse structures and properties.

N-heterocyclic carbenes (NHCs) have emerged as a significant class of ligands in coordination chemistry. The synthesis of this compound complexes bearing NHC ligands can be achieved through the direct addition of the carbene to a this compound precursor, such as MnCl₂(THF)₁.₅ (where THF is tetrahydrofuran). utsa.edu

Research has demonstrated the synthesis of a series of manganese (II) complexes with aryl-substituted NHC ligands, including 1,3-dimesitylimidazol-2-ylidene (IMes) and 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (B1246174) (IPr). acs.orgresearchgate.net The reaction of these NHC ligands with the manganese precursor leads to the formation of distinct complex structures. For instance, these complexes can exist as chloride-bridged dimers with the general formula [Mn₂Cl₂(μ-Cl)₂(NHC)₂] in solution. acs.orgresearchgate.net A monomeric complex, [MnCl₂(IMes)₂], has also been successfully prepared and structurally characterized. acs.orgresearchgate.net

PrecursorNHC LigandsResulting Complexes
MnCl₂(THF)₁.₅1,3-dimesitylimidazol-2-ylidene (IMes)[Mn₂Cl₂(μ-Cl)₂(IMes)₂], [MnCl₂(IMes)₂]
MnCl₂(THF)₁.₆1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr)[Mn₂Cl₂(μ-Cl)₂(IPr)₂]

Pyridine (B92270) N-oxide (PNO) and its derivatives are another class of ligands that readily form complexes with this compound. The synthesis of these complexes is typically carried out by reacting this compound tetrahydrate (MnCl₂·4H₂O) with the respective pyridine N-oxide derivative in a methanolic solution. nih.govnih.govresearchgate.net

Studies have explored the complexation with pyridine N-oxide (PNO), 2-methylpyridine (B31789) N-oxide (2MePNO), and 3-methylpyridine (B133936) N-oxide (3MePNO). nih.govnih.gov The resulting structures are influenced by the specific ligand used. For example, with PNO and 2MePNO, coordination polymers are formed. nih.govnih.goviucr.org In the case of the PNO complex, it forms a polymer with alternating pairs of bridging N-oxide and chloride ligands. nih.govnih.goviucr.org The 2MePNO complex also forms a coordination polymer, but it is bridged by both a single chloride and a 2MePNO ligand. nih.govnih.goviucr.org In contrast, the complex with 3MePNO forms a dimeric structure with two bridging 3MePNO ligands. nih.govnih.gov In all these complexes, the manganese (II) ion is in a pseudo-octahedral environment. nih.gov

Manganese PrecursorLigandComplex FormulaStructure
MnCl₂·4H₂OPyridine N-oxide (PNO)[MnCl₂(PNO)(H₂O)]ₙCoordination Polymer
MnCl₂·4H₂O2-methylpyridine N-oxide (2MePNO)[MnCl₂(2MePNO)(H₂O)]ₙCoordination Polymer
MnCl₂·4H₂O3-methylpyridine N-oxide (3MePNO)[MnCl₂(3MePNO)(H₂O)₂]₂Dimer

Mixed-ligand complexes of this compound can be synthesized by integrating both chiral saccharides and another secondary ligand, such as 8-hydroxyquinoline (B1678124). These syntheses are typically performed by reacting an equimolar quantity of a hydrated form of this compound, such as MnCl₂·6H₂O, with the chiral saccharide and 8-hydroxyquinoline. sdiarticle3.comsdiarticle3.comjournalajacr.com

Examples of chiral saccharides used in these syntheses include dextrose and fructose. sdiarticle3.comsdiarticle3.com The resulting mixed-ligand complexes have been characterized with proposed formulas such as [Mn(C₉H₇NO){(OH)₅(CH₂)(C₅H₅)O}]Cl₂ (using dextrose) and [Mn(C₉H₇NO){(OH)₆(CH₂)(C₅H₅)O}]Cl₂ (using fructose). sdiarticle3.comsdiarticle3.comjournalajacr.com In a typical procedure, the this compound tetrahydrate is dissolved in ethanol (B145695), to which an ethanolic solution of 8-hydroxyquinoline is added. misuratau.edu.ly The mixture is heated, and then an aqueous solution of the saccharide is added. misuratau.edu.ly The pH of the reaction mixture is often adjusted to facilitate the formation of the complex. misuratau.edu.ly Characterization studies suggest that these complexes can adopt a square planar geometry. sdiarticle3.comjournalajacr.com

Manganese PrecursorLigandsProposed Complex Formula
MnCl₂·6H₂ODextrose, 8-hydroxyquinoline[Mn(C₉H₇NO){(OH)₅(CH₂)(C₅H₅)O}]Cl₂
MnCl₂·6H₂OFructose, 8-hydroxyquinoline[Mn(C₉H₇NO){(OH)₆(CH₂)(C₅H₅)O}]Cl₂
Hydrazone Ligand Complexation

The synthesis of this compound complexes involving hydrazone ligands is a prominent area of research, yielding compounds with diverse structural and catalytic properties. A general approach involves the reaction of this compound tetrahydrate (MnCl₂·4H₂O) with a pre-synthesized hydrazone Schiff base ligand in an appropriate solvent, typically ethanol. hhu.deresearchgate.net The reaction is often carried out under reflux to facilitate complex formation. hhu.de

In some procedures, a base such as triethylamine (B128534) (Et₃N) is added to the ethanolic solution of the ligand to deprotonate it, enabling its coordination to the Mn(II) ion as a univalent anion. hhu.de The stoichiometry of the reactants can be varied to influence the final product. For instance, an equimolar amount of MnCl₂·4H₂O and the ligand can be used. hhu.de Alternatively, a 2:1 ligand-to-metal precursor salt ratio has been employed in the synthesis of binuclear Mn(II) complexes. nih.gov

The resulting manganese (II) hydrazone complexes can exhibit different coordination geometries. Single crystal X-ray diffraction studies have revealed mononuclear manganese (II) complexes with distorted octahedral and pentagonal bipyramidal geometries. nih.govsemanticscholar.org The coordination sphere of the manganese ion is typically occupied by the donor atoms of the hydrazone ligand (often nitrogen and oxygen), chloride ions, and in some cases, water molecules. hhu.denih.gov The specific hydrazone ligand used, derived from the condensation of hydrazides with aldehydes or ketones, plays a crucial role in determining the structure and properties of the final complex. hhu.denih.govlaujet.com For example, dissymmetric tridentate Schiff base ligands have been prepared from benzhydrazide and various salicylaldehydes or pyridine-2-carbaldehyde. hhu.de

Table 1: Synthesis Parameters for Hydrazone Ligand Complexation
ReactantsSolventConditionsResulting Complex TypeReference
MnCl₂·4H₂O, Hydrazone Schiff base ligand, Et₃NEthanolRefluxMononuclear Mn(II) complexes hhu.de
Mn(II) acetate (B1210297), Aroyl-hydrazone Schiff base ligand (2:1 ratio)Methanol (B129727)Not specifiedBinuclear Mn(II) complex nih.gov
MnCl₂·4H₂O, Benzhydrazide, Pyridine-2-carbaldehydeEthanolRefluxMononuclear Mn(II) complex hhu.de
Substituted Thiocarbanilide (B123260) Coordination

The coordination chemistry of this compound extends to reactions with substituted thiocarbanilides, leading to the formation of organometallic complexes. primescholars.comprimescholars.com These syntheses are typically performed by reacting a substituted thiocarbanilide with this compound in a suitable solvent. primescholars.com The resulting complexes are often colored, soluble in many organic solvents, but insoluble in water. primescholars.comprimescholars.com

Research has shown that the stoichiometry of the reaction between the substituted thiocarbanilide and this compound is frequently 2:1. primescholars.comprimescholars.com This indicates that two molecules of the thiocarbanilide ligand coordinate to one manganese (II) ion. Characterization studies, including IR, NMR, and mass spectrometry, have been employed to elucidate the structure of these complexes. primescholars.comprimescholars.com It has been determined that coordination primarily occurs through the sulfur atom of the thiocarbanilide ligand rather than the nitrogen atoms. primescholars.comprimescholars.com

Examples of such complexes include those formed with 3,3'-dichlorothiocarbanilide and 2,2'- and 3,3'-dimethylthiocarbanilide. primescholars.comprimescholars.com The synthesis of these inner sphere complexes can be influenced by the reaction medium. For instance, attempts to react unsubstituted diphenyl thiourea (B124793) with this compound in absolute ethanol with a sodium hydroxide (B78521) catalyst resulted in an unseparable oil, suggesting desulfurization. primescholars.com In contrast, reactions in non-aqueous acidified media (absolute ethanol/conc. HCl) showed no reaction. primescholars.com

Table 2: Examples of Substituted Thiocarbanilide-Manganese (II) Chloride Complexes
Substituted Thiocarbanilide LigandResulting ComplexStoichiometry (Ligand:Mn)Primary Coordination SiteReference
3:3'-Dichlorothiocarbanilide3:3'-Dichlorothiocarbanilide this compound2:1Sulfur primescholars.comprimescholars.com
3:3'-Dimethylthiocarbanilide3:3'-Dimethylthiocarbanilide this compound2:1Sulfur primescholars.comprimescholars.com
2:2'-Dimethylthiocarbanilide2:2'-Dimethylthiocarbanilide this compound2:1Sulfur primescholars.comprimescholars.com

Slow Evaporation Method for Single Crystal Growth

The slow evaporation technique is a widely employed method for the synthesis and growth of high-quality single crystals of this compound and its derivatives. This method is particularly valuable for obtaining crystals suitable for single-crystal X-ray diffraction analysis, which provides detailed structural information. The general principle involves dissolving the reactants, such as this compound and a chosen ligand, in a suitable solvent to create a saturated or near-saturated solution. The solvent is then allowed to evaporate slowly at a constant temperature, leading to a gradual increase in the concentration of the solute and subsequent crystallization. inorgchemres.orgacs.orgmdpi.comijesi.org

The choice of solvent and temperature are critical parameters that influence the size and quality of the resulting crystals. For instance, single crystals of a two-dimensional manganese (II) coordination polymer were obtained by the slow evaporation of a colorless solution at room temperature. inorgchemres.org In another example, crystals of C₁₀H₁₂N₂MnCl₄ were synthesized by slowly evaporating a mixed solution of pyridine and this compound tetrahydrate in ethanol at 40°C. acs.org Similarly, single crystals of (C₅H₁₄N₂)[MnCl₄(H₂O)₂] were grown from an aqueous solution at room temperature. mdpi.com The slow evaporation method has also been successfully used to grow semi-organic nonlinear optical crystals like L-glutamic acid manganese chloride (LGMC). researchgate.net

Table 3: Conditions for Single Crystal Growth of this compound Complexes via Slow Evaporation
CompoundReactantsSolventTemperatureReference
[Mn(μ-DEP)(μ-Cl)(H₂O)₂]nMnCl₂·4H₂O, Triethyl phosphate (B84403)H₂O/CH₃OH (1:10)Room Temperature inorgchemres.org
C₁₀H₁₂N₂MnCl₄Pyridine, MnCl₂·4H₂O, HClEthanol40 °C acs.org
(C₅H₁₄N₂)[MnCl₄(H₂O)₂]MnCl₂, Hexahydro-1,4-diazepine, HClWaterRoom Temperature mdpi.com
Bisthiourea manganese chloride (BTMNC)MnCl₂, ThioureaAqueous solutionRoom Temperature ijesi.org
L-glutamic acid manganese chloride (LGMC)L-glutamic acid, Manganese chlorideNot specifiedNot specified researchgate.net

Formation of Polymeric Coordination Structures

This compound serves as a versatile building block for the construction of coordination polymers, which are extended structures formed by the linking of metal centers with bridging ligands. These materials are of interest for their potential applications in areas such as magnetism and catalysis.

Aqua, Diethyl Phosphate, and Chloride Bridged Polymers

A notable example of a polymeric coordination structure involving this compound is the two-dimensional polymer, [Mn(μ-DEP)(μ-Cl)(H₂O)₂]n, where DEP represents the diethyl phosphate ligand. inorgchemres.orginorgchemres.org This compound was synthesized through the reaction of this compound tetrahydrate (MnCl₂·4H₂O) with triethyl phosphate (TEP) in a mixed solvent system of water and methanol (1:10 ratio) at 40°C. inorgchemres.orginorgchemres.org The diethyl phosphate ligand is formed in situ from the hydrolysis of triethyl phosphate.

Single-crystal X-ray diffraction analysis revealed that the manganese (II) ion in this polymer is six-coordinated, adopting a distorted octahedral geometry. inorgchemres.orginorgchemres.org The coordination sphere is composed of four oxygen atoms from two bridging diethyl phosphate ligands and two coordinated water molecules, along with two bridging chloride anions. inorgchemres.orginorgchemres.org The diethyl phosphate and chloride ligands act as bridges, linking the manganese (II) centers to form a two-dimensional network. The aqua ligands are terminally coordinated to the manganese ions. The thermal stability of this polymeric structure has also been investigated using thermogravimetric and differential thermal analyses. inorgchemres.org

Table 4: Structural Features of [Mn(μ-DEP)(μ-Cl)(H₂O)₂]n Polymer
FeatureDescriptionReference
Polymer TypeTwo-dimensional coordination polymer inorgchemres.orginorgchemres.org
Manganese (II) Coordination NumberSix inorgchemres.orginorgchemres.org
Coordination GeometryDistorted Octahedral inorgchemres.orginorgchemres.org
Bridging LigandsDiethyl phosphate (μ-DEP), Chloride (μ-Cl) inorgchemres.orginorgchemres.org
Terminal LigandsAqua (H₂O) inorgchemres.orginorgchemres.org

Advanced Spectroscopic and Structural Characterization of Manganese Ii Chloride Systems

Electrochemical Characterization

The electrochemical behavior of manganese (II) chloride and its complexes is a critical area of study, providing insights into their redox properties, reaction mechanisms, and potential applications in various fields, including materials science and biological systems. Techniques such as cyclic voltammetry are instrumental in elucidating the electron transfer processes involving the manganese center.

Cyclic Voltammetry for Redox Properties

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of this compound systems. By measuring the current response to a linearly cycled potential sweep, CV provides data on the potentials at which redox events occur and can help characterize the nature of these processes (e.g., reversible, quasi-reversible, or irreversible).

In high-temperature molten salt systems, the electrochemical behavior of MnCl₂ is of significant interest for processes like electrorefining. Studies in NaCl-KCl molten salt at 710 °C have shown that the reduction of Mn(II) to manganese metal (Mn(0)) is a quasi-reversible process involving the transfer of two electrons. researchgate.net Similarly, investigations in LiCl-KCl melts at 723 K confirmed a diffusion-controlled, quasi-reversible redox reaction (Mn(II) + 2e⁻ ↔ Mn(0)). researchgate.net The diffusion coefficient for Mn(II) in this medium was determined to be 1.01 × 10⁻⁵ cm²/s. researchgate.net The standard rate constant (≈ 10⁻³ cm s⁻¹) classifies the reaction as quasi-reversible. researchgate.net

The redox properties of manganese (II) are highly dependent on its coordination environment. In organic solvents like dimethylformamide (DMF), the redox potentials of manganese (II) complexes can be finely tuned by modifying the ligands. For a series of [MnII(HLn)Cl₂] complexes, where HL represents various isoindoline-based ligands, the Mn(III)/Mn(II) redox potentials were found to vary by as much as 560 mV. researchgate.net This significant shift highlights the influence of the ligand's electronic properties on the stability of the different oxidation states of manganese. researchgate.net For instance, complexes with electron-donating ligands exhibit lower redox potentials compared to those with electron-withdrawing ligands. researchgate.net

The electrochemical properties of manganese compounds are also directly relevant to their function in biological systems, where they often participate in electron transfer reactions. nih.gov The redox potential of manganese complexes is a key factor in their ability to act as mimics of enzymes like superoxide (B77818) dismutase. nih.gov In studies using blood serum as the medium, cyclic voltammetry has shown that this compound can act as an anti-oxidative agent, as indicated by the appearance of a reduction current peak at approximately -0.55 V, suggesting it can react with and neutralize free radicals. rjn.com.ro

Interactive Table 1: Redox Potentials of [MnII(HLn)Cl₂] Complexes in DMF. researchgate.net

This table is interactive. You can sort and filter the data.

Complex Reference Ligand Type (Ar group) E½ (MnIII/MnII) vs. Ag/AgCl (mV) Process Type
1 Pyridyl 948 Quasi-reversible
2 4-Methylpyridyl 891 Quasi-reversible
3 Imidazolyl 525 Irreversible
4 Thiazolyl 878 Quasi-reversible
5 Benzimidazolyl 388 Quasi-reversible

| 6 | N-methylbenzimidazolyl | 425 | Quasi-reversible |

X-ray Absorption Spectroscopy (XAS) for Speciation Studies

X-ray Absorption Spectroscopy (XAS) is an essential tool for determining the speciation of manganese in various systems, providing detailed information about the local atomic structure and oxidation state of the Mn atoms. osti.gov The technique is element-specific and can be applied to crystalline and amorphous materials, as well as solutions, making it highly versatile. nih.gov XAS is broadly divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). osti.govminsocam.org

XANES analysis, which examines the features near the absorption edge, is particularly sensitive to the oxidation state and coordination geometry of the absorbing atom. nih.gov For manganese, the position of the K-edge (around 6539 eV) provides a reliable measure of the average oxidation state. osti.govnih.gov

In-situ XAS studies on this compound solutions under hydrothermal conditions (30–550 °C, 600 bar) have provided critical insights into its speciation in geological fluids. researchgate.net These studies revealed a distinct structural change in the Mn(II) complexes from octahedral [Mn(H₂O)₆]²⁺ to tetrahedral [MnCl₄]²⁻ coordination with increasing temperature and chloride concentration. researchgate.net At room temperature, octahedral species are dominant across a wide range of salinities. researchgate.net However, as the temperature rises above 300 °C, tetrahedral species become increasingly significant, especially in high-salinity solutions. researchgate.net

EXAFS analysis provides quantitative information on the number and type of neighboring atoms and their distances from the central Mn atom. osti.gov By fitting the EXAFS spectra, researchers can determine the precise local coordination environment. For Mn(II) chloride systems at elevated temperatures (≥400 °C), EXAFS refinements have identified the predominant species under different conditions. researchgate.net In high-salinity solutions (mCl > 3 m), the highest order complex is the tetrahedral MnCl₃(H₂O)⁻. In lower salinity solutions (mCl < 0.5 m), the dominant species is MnCl₂(H₂O)₂(aq). researchgate.net These findings are crucial for understanding the transport and deposition of manganese in hydrothermal systems. researchgate.netesrf.fr

Interactive Table 2: Predominant Mn(II) Chloride Species in Hydrothermal Fluids Determined by XAS. researchgate.net

This table is interactive. You can sort and filter the data.

Condition Temperature (°C) Chloride Concentration (m) Predominant Species Coordination Geometry
Low Salinity < 400 < 1 [Mn(H₂O)₆]²⁺ Octahedral
Low Salinity ≥ 400 < 0.5 MnCl₂(H₂O)₂(aq) Tetrahedral (distorted)
High Salinity > 300 > 3 MnCl₃(H₂O)⁻, [MnCl₄]²⁻ Tetrahedral

Coordination Chemistry and Structural Diversity of Manganese Ii Chloride Complexes

Exploration of Coordination Geometries and Ligand Field Effects

The spatial arrangement of ligands around the central Mn(II) ion, known as the coordination geometry, is a fundamental aspect of its coordination chemistry. This geometry is influenced by factors such as the size and electronic properties of the ligands, steric hindrance, and crystal packing forces. The interaction between the ligands and the d-orbitals of the manganese ion is described by ligand field theory, which helps to explain the electronic properties and spectroscopic features of the resulting complexes.

Pseudo-Octahedral and Distorted Octahedral Environments

The most common coordination geometry for manganese (II) is octahedral, where the Mn(II) ion is surrounded by six ligands. In many manganese (II) chloride complexes, this ideal octahedral geometry is not perfectly realized, leading to pseudo-octahedral or distorted octahedral environments.

A prime example is the tetrahydrate form of this compound, MnCl₂·4H₂O, which consists of discrete cis-[Mn(H₂O)₄Cl₂] molecules with an octahedral arrangement of the ligands around the manganese ion. wikipedia.org The aquo complex, [Mn(H₂O)₆]²⁺, formed when this compound dissolves in water, also exhibits an octahedral geometry. wikipedia.org

Distortions from ideal octahedral symmetry are common and can arise from various factors, including the presence of different types of ligands in the coordination sphere or steric constraints imposed by bulky ligands. For instance, in complexes with pyridine (B92270) N-oxide (PNO) derivatives, the Mn(II) atoms are found in pseudo-octahedral environments. nih.gov In one such complex, the coordination sphere around the Mn(II) atom is a distorted octahedron, with the equatorial positions occupied by two bridging chloride ions and two bridging pyridine N-oxide molecules, while the axial positions are taken by a terminal chloride and a water molecule. nih.gov

The high-spin d⁵ electronic configuration of Mn(II) results in a spherically symmetrical electron distribution, and therefore, a significant Jahn-Teller distortion, which is a geometric distortion of a non-linear molecular system that reduces its symmetry and energy, is not expected. bpchalihacollege.org.in However, subtle distortions from perfect octahedral symmetry are frequently observed in the crystal structures of its complexes. nih.gov

Selected this compound Complexes with Octahedral or Distorted Octahedral Geometry
ComplexCoordination GeometryKey Structural Features
cis-[Mn(H₂O)₄Cl₂] (in MnCl₂·4H₂O)OctahedralFour water molecules and two chloride ions coordinated to the Mn(II) center. wikipedia.org
[Mn(H₂O)₆]²⁺OctahedralSix water molecules forming an aquo complex in aqueous solution. wikipedia.org
[MnCl₂(PNO)(H₂O)]nDistorted OctahedralPolymeric chain with bridging chloride and pyridine N-oxide ligands. nih.gov
[Mn₂(DQMEA)₂(μ-OAc)₂]²⁺Distorted OctahedralDimeric complex with bridging acetate (B1210297) ligands and a tetradentate N,O-donor ligand. nih.gov

Distorted Tetrahedral Geometries

While less common than octahedral coordination, manganese (II) can also form complexes with a tetrahedral geometry, particularly with large, charge-neutral ligands. In these complexes, the Mn(II) ion is coordinated to four ligands. Similar to the octahedral case, ideal tetrahedral geometry is often not achieved, resulting in distorted tetrahedral environments.

An example of a manganese (II) complex with a distorted tetrahedral geometry is found in the reaction with certain Schiff base ligands, where the Mn atom is tetra-coordinated by two oxygen atoms from the ligand and two chloride atoms. A new flattened tetrahedral high-spin Mn(II) complex has also been synthesized using an N₂O₄ donor Schiff base ligand.

A series of dihalo-bis(triphenylphosphine oxide)manganese(II) complexes, specifically dichloro-, dibromo-, and diiodobis(triphenylphosphine oxide)manganese(II), have been shown to possess a distorted tetrahedral geometry. acs.org High-field electron paramagnetic resonance (EPR) spectroscopy has been a valuable tool in characterizing these complexes, allowing for the accurate determination of their zero-field splitting parameters, which provide insight into the extent of the distortion from ideal tetrahedral symmetry. acs.org

Zero-Field Splitting Parameters for Distorted Tetrahedral Manganese (II) Complexes
ComplexD (cm⁻¹)η (E/D)
Mn(triphenylphosphine oxide)₂Cl₂0.1650.273
Mn(triphenylphosphine oxide)₂Br₂Data not availableData not available
Mn(triphenylphosphine oxide)₂I₂0.9060.246

Data sourced from high-field EPR studies. acs.org

Square Planar Configurations

Square planar geometry is relatively rare for manganese (II) complexes. This is because the d⁸ electron configuration strongly favors this geometry, which is not the case for the d⁵ Mn(II) ion. However, under certain circumstances, particularly with specific ligands that can enforce a square planar arrangement, such complexes can be formed.

One reported example involves a complex of manganese (II) with the drug Trimethoprim, where a square planar geometry is proposed. researchgate.net The formation of such a complex highlights the influence that ligand stereochemistry can have on the coordination geometry of the metal ion. It is important to note that such cases are exceptions, and tetrahedral or octahedral geometries are far more prevalent for this compound complexes.

Bridging Ligand Architectures and Polymeric Structures

A significant feature of the coordination chemistry of this compound is the formation of extended structures through bridging ligands. These ligands link two or more metal centers, leading to the creation of dimeric, polymeric, and even higher-dimensional networks. This ability to form such architectures contributes significantly to the structural diversity of this compound complexes.

Chloride-Bridged Dimeric and Polymeric Complexes

The chloride ion itself can act as a bridging ligand, a role it plays in the solid-state structures of anhydrous and dihydrated this compound. Anhydrous MnCl₂ adopts a layered, polymeric structure. chemeurope.com The dihydrate, MnCl₂(H₂O)₂, is a coordination polymer where each manganese center is coordinated to four doubly bridging chloride ligands, with the octahedral coordination being completed by two mutually trans aqua ligands. wikipedia.org

In addition to these simple inorganic polymers, a variety of complexes featuring chloride bridges have been synthesized with other ligands. For instance, a linear-chain manganese(II) complex, [Mn(μ-Cl)₂(mppma)]n (where mppma is N-(3-methoxypropyl)-N-(pyridin-2-ylmethyl)amine), consists of [MnCl₂(mppma)] units connected by double chloride bridges to form one-dimensional zigzag chains. uu.nl Dimeric complexes with two bridging chloride ions are also known, such as in a complex with N,N-bis(2-pyridylmethyl)ethylamine (bpea), [Mn₂(μ-Cl)₂(bpea)₂Cl₂]. uu.nl The reaction of this compound with 3-aminopyridine (B143674) can also lead to a 2D coordination polymer where a manganese trichloride (B1173362) dimer is bridged by the 3-aminopyridine ligands. mdpi.com

Examples of Chloride-Bridged Manganese (II) Complexes
ComplexStructural MotifDescription
Anhydrous MnCl₂Polymeric LayerLayered structure with bridging chloride ions. chemeurope.com
MnCl₂(H₂O)₂Coordination PolymerEach Mn(II) is coordinated to four bridging chlorides and two water molecules. wikipedia.org
[Mn(μ-Cl)₂(mppma)]n1D Polymeric ChainZigzag chains formed by double chloride bridges between Mn(II) centers. uu.nl
[Mn₂(μ-Cl)₂(bpea)₂Cl₂]DimerTwo Mn(II) centers bridged by two chloride ions. uu.nl

N-Oxide and Phosphate (B84403) Bridging Ligands

Besides the chloride ion, other ligands can also bridge manganese (II) centers. N-oxide and phosphate-based ligands are notable examples that lead to interesting structural architectures.

Complexes of this compound with pyridine N-oxide (PNO) and its derivatives demonstrate the bridging capability of the N-oxide group. In one case, a coordination polymer is formed with alternating pairs of bridging N-oxide and chloride ligands. nih.gov Another complex with 2-methylpyridine (B31789) N-oxide also forms a coordination polymer, with bridges between Mn(II) atoms formed by both a single chloride and the N-oxide ligand. nih.gov A dimeric structure is observed with 3-methylpyridine (B133936) N-oxide, where two N-oxide ligands bridge the two manganese centers. nih.gov

Phosphate-based ligands can also act as bridges in this compound complexes. A two-dimensional coordination polymer, [Mn(μ-DEP)(μ-Cl)(H₂O)₂]n, has been synthesized where DEP is diethyl phosphate. In this structure, the manganese (II) ion is in a distorted octahedral environment, coordinated by two water molecules, two bridged diethyl phosphate ligands, and two bridged chloride anions. This demonstrates the ability of different types of ligands to simultaneously participate in bridging, leading to complex and extended network structures. Another example is a layered manganese(II) phosphate, where the structure consists of layers of corner-sharing Mn(II)O₄ and PO₄ tetrahedra forming infinite macroanions. randallcygan.com

Metal-Ligand Bonding and Energetics

The strength and nature of the bond between the manganese cation and its ligands are fundamental to understanding the stability and reactivity of its complexes. One key parameter for quantifying this is the bond dissociation free energy.

Homolytic Bond Dissociation Free Energies (BDFE) of Mn-Cl Bonds

The homolytic bond dissociation free energy (BDFE) represents the standard free energy change (ΔG°) when a bond is broken, with each atom retaining one of the bonding electrons, a process known as homolysis. wikipedia.orglibretexts.org This value is a critical measure of bond strength. libretexts.org While extensive data exists for many chemical bonds, the experimental and computational determination of BDFE for metal-ligand bonds, such as the Mn-Cl bond, remains a challenging area of research.

Recent studies have focused on determining the BDFE for Mn(III)-Cl bonds. For instance, research on Mn(III) chloride complexes with facially coordinating tris(pyrazolyl)borate ligands allowed for the quantification of the Mn-Cl bond dissociation free energy. nih.gov Using measurements of dissociation/association equilibria and Mn(III)/Mn(II) reduction potentials, the BDFE for specific Mn(III)-Cl complexes was determined to be in the range of 21-23 ± 7 kcal/mol. nih.govresearchgate.net Density Functional Theory (DFT) calculations provided reasonably agreeable values, such as 34 ± 6 kcal/mol for one such complex. nih.gov Another calculated BDFE for the complex [MnCl3(OPPh3)2] was found to be 25 ± 6 kcal/mol. nih.govresearchgate.net Although these values pertain to Mn(III) complexes, they provide a framework and methodology that are crucial for understanding the energetics of manganese-chloride bonds in general.

ComplexExperimental BDFE (kcal/mol)Calculated BDFE (kcal/mol)
{Mn(III)Cl} with tris(pyrazolyl)borate ligand21 ± 734 ± 6
{Mn(III)Cl} with tris(3,5-dimethylpyrazolyl)borate ligand23 ± 7-
[MnCl3(OPPh3)2]-25 ± 6

Chiral this compound Hybrid Systems

The incorporation of chiral organic ligands into inorganic this compound frameworks leads to hybrid materials with unique optical properties, stemming from the transfer of chirality from the organic component to the inorganic structure. nih.gov

Design and Optoelectronic Properties of Chiral Single Crystals

Chiral hybrid metal halides have gained significant attention for their potential applications in optoelectronics. rsc.org The design of these materials involves using chiral organic cations to direct the assembly of the manganese chloride inorganic units.

A notable example involves the synthesis of a pair of chiral manganese(II)-based hybrid chloride single crystals, (R/S-2-mpip)MnCl₄·2H₂O, using the chiral ligand methylpiperazinium (mpip). rsc.org These crystals exhibit strong red emission when heated, a characteristic attributed to the d-d transition of the Mn²⁺ ion. rsc.org The chirality of the organic component induces chiroptical and nonlinear optical properties in the bulk material. rsc.org

Further research has produced chiral organic-inorganic hybrid manganese(II) halide clusters with high photoluminescence quantum yields (PLQY), reaching up to 85% in some cases. rsc.org For instance, clusters formulated as (R/S-3-aminopyrrolidine dihydrochloride)₆(Mn₃Cl₁₂)(Cl)₆ and (R/S-1,2-diaminopropane dihydrochloride)₃(Mn₃Cl₁₂) have demonstrated excellent circularly polarized luminescence (CPL) properties. rsc.org The study revealed that the specific directional arrangement of the chiral ligands within the manganese cluster structure can amplify these CPL properties. rsc.org These advanced materials are also being explored for applications such as X-ray imaging scintillators. rsc.org

Chiral Hybrid SystemPhotoluminescence Quantum Yield (PLQY)Key Optoelectronic Property
(R/S-2-mpip)MnCl₄·2H₂ONot specifiedSecond Harmonic Generation, Red Emission
(R/S-3-aminopyrrolidine dihydrochloride)₆(Mn₃Cl₁₂)(Cl)₆>42%Circularly Polarized Luminescence (
(R/S-1,2-diaminopropane dihydrochloride)₃(Mn₃Cl₁₂)85%High PLQY, Circularly Polarized Luminescence

Phosphorescent Manganese (II) Complexes

Manganese (II) complexes are emerging as a promising class of phosphorescent materials due to their high efficiency, low cost, and the rich tunability of their photophysical properties through molecular design. polyu.edu.hkepa.gov

Molecular Design Strategies and Photophysical Properties

The phosphorescence in Mn(II) complexes, which have a 3d⁵ electron configuration, arises from the spin-forbidden ⁴T₁–⁶A₁ radiative transition. polyu.edu.hk The energy of this transition, and thus the color of the emitted light, is highly dependent on the crystal field strength, which is determined by the coordinating ligands and the geometry of the complex. polyu.edu.hkepa.gov By carefully selecting ligands, the emission can be tuned across the visible spectrum, from green to red. polyu.edu.hk

Key molecular design strategies include the use of neutral complexes, ionic complexes, and coordination polymers. polyu.edu.hkpolyu.edu.hk For example, neutral tetrahedral manganese(II) complexes have been designed using dibenzofuran-based phosphine (B1218219) oxide derivatives as ligands. researchgate.net These complexes, such as DBFDPO-MnBr₂ and DBFDPO-MnCl₂, exhibit intense green phosphorescence with high photoluminescence quantum yields (PLQYs) up to 81.4% and emissive lifetimes in the millisecond range, confirming the phosphorescent nature of the emission. polyu.edu.hkresearchgate.net The rigid skeleton of the bidentate ligand contributes to the high stability and luminescence efficiency of these complexes. polyu.edu.hk

ComplexLigand TypeEmission ColorPhotoluminescence Quantum Yield (PLQY)
DBFDPO-MnBr₂Bidentate Phosphine OxideGreen (532-550 nm)up to 81.4%
DBFDPO-MnCl₂Bidentate Phosphine OxideGreen (532-550 nm)33.3% - 81.4%

Speciation of this compound Complexes in Hydrothermal Fluids

Understanding the forms (speciation) of this compound in high-temperature, high-pressure aqueous fluids is crucial for geochemistry and hydrometallurgy. The stability and structure of Mn(II) complexes change dramatically with temperature and chloride concentration.

In situ X-ray Absorption Spectroscopy (XAS) studies have provided significant insights into the speciation of Mn(II) in hydrothermal brines. monash.eduresearchgate.net At room temperature, Mn(II) exists predominantly as the octahedral aquo complex [Mn(H₂O)₆]²⁺ across a wide range of salinities. monash.eduresearchgate.net As temperature and/or chloride concentration increase, the coordination geometry shifts from octahedral to tetrahedral. monash.eduresearchgate.net Tetrahedral species become significant above 300°C. monash.edu

At temperatures of 400°C and higher, the specific dominant species depends on the salinity: monash.edu

In high salinity solutions (mCl > 3 m), the highest order complex is the tetrahedral [MnCl₃(H₂O)]⁻.

In low salinity solutions (mCl < 0.5 m), the dominant species is the tetrahedral MnCl₂(H₂O)₂. monash.edu

These findings indicate that in chloride-rich hydrothermal fluids at or above 300°C, the neutral MnCl₂ complex is expected to be the dominant species for manganese transport, assuming no other competing ligands are present. geologyscience.ru

ConditionDominant Mn(II) SpeciesCoordination Geometry
Room Temperature (all salinities)[Mn(H₂O)₆]²⁺Octahedral
>300°C (low salinity, mCl < 0.5 m)MnCl₂(H₂O)₂Tetrahedral
>400°C (high salinity, mCl > 3 m)[MnCl₃(H₂O)]⁻Tetrahedral

Catalytic Applications of Manganese Ii Chloride

Catalysis in Organic Synthesis

Manganese (II) chloride serves as an efficient catalyst for a variety of organic transformations, facilitating the construction of complex molecular architectures from simpler precursors. Its applications range from multicomponent coupling reactions to selective functionalizations and ring-opening processes.

This compound has been identified as a highly effective catalyst for the one-pot, three-component coupling of aldehydes, amines, and alkynes to synthesize propargylamines. polyu.edu.hkresearchgate.net This method is noted for its efficiency, operational simplicity, and adherence to the principles of green chemistry by functioning under solvent-free conditions. polyu.edu.hkresearchgate.net The reaction accommodates a wide range of aromatic, aliphatic, and heterocyclic aldehydes, consistently providing excellent yields of the desired propargylamine (B41283) products. polyu.edu.hkresearchgate.net

Furthermore, the propargylamine intermediates generated through this process can be utilized in subsequent, catalyst-free 1,3-dipolar cycloaddition reactions to produce fused triazoles. polyu.edu.hkresearchgate.net This sequential one-pot synthesis demonstrates the utility of MnCl₂ in facilitating the creation of complex nitrogen-containing heterocyclic compounds. polyu.edu.hkresearchgate.net Research has shown that a 10 mol% loading of MnCl₂ at 90 °C under solvent-free conditions provides optimal results for the coupling reaction. researchgate.net

Table 1: MnCl₂ Catalyzed Synthesis of Propargylamines This table presents a selection of results from the three-component coupling reaction of an aldehyde, an amine, and an alkyne, catalyzed by this compound under solvent-free conditions.

Aldehyde Amine Alkyne Yield (%)
Benzaldehyde Piperidine Phenylacetylene 98
4-Chlorobenzaldehyde Piperidine Phenylacetylene 96
4-Methylbenzaldehyde Piperidine Phenylacetylene 95
2-Thiophenecarboxaldehyde Piperidine Phenylacetylene 92
Propanal Piperidine Phenylacetylene 85
Cyclohexanecarboxaldehyde Morpholine Phenylacetylene 90

This compound tetrahydrate (MnCl₂·4H₂O) has been reported for the first time as an efficient, heterogeneous catalyst for the synthesis of 5-aryl-1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide. masterorganicchemistry.com This method is characterized by its simplicity, environmental friendliness, and excellent to very good yields without the need for additives. masterorganicchemistry.com The Lewis acidic nature of MnCl₂·4H₂O is believed to activate the nitrile component, thereby facilitating the cycloaddition. masterorganicchemistry.com

Comparative studies indicate that MnCl₂·4H₂O is among the most effective catalysts for this transformation, demonstrating high yields in relatively short reaction times when compared to other reported catalysts at similar loadings. masterorganicchemistry.com Tetrazoles are significant scaffolds in medicinal chemistry, being key components in drugs such as valsartan (B143634) and losartan. masterorganicchemistry.com

Table 2: Comparison of Catalysts for the Synthesis of 5-Phenyl-1H-tetrazole This table compares the efficiency of this compound tetrahydrate with other catalysts for the [3+2] cycloaddition reaction between benzonitrile (B105546) and sodium azide.

Catalyst (10 mol%) Time (h) Yield (%)
MnCl₂·4H₂O 5 95
ZnCl₂ 12 92
FeCl₃ 24 90
AlCl₃ 24 85
Cu(OAc)₂·H₂O 10 88

Manganese catalysts are instrumental in the selective functionalization of indoles, which are prevalent structures in pharmacologically active compounds. Manganese-catalyzed C-H activation has emerged as a sustainable method for creating new C-C bonds. sigmaaldrich.com Specifically, manganese catalysis enables the direct C2-allylation of indoles, tolerating a broad range of substrates and proceeding under mild reaction conditions. This method avoids the pre-functionalization of substrates, which is an advantage in terms of atom economy. sigmaaldrich.com

Furthermore, manganese-catalyzed C-H alkylation of indoles with various unactivated alkyl iodides has been achieved using simple and inexpensive manganese(II) bromide as a catalyst, which does not require a Grignard reagent as a base. The selectivity of certain manganese-catalyzed transformations of indoles can be controlled by the addition of an acid. For instance, in the reaction of indoles with alkynes, the presence of a catalytic amount of acid leads to bis/trisubstituted indolyl-alkenes, while its absence results in the formation of carbazoles.

Manganese catalysts have been successfully employed in the ring-opening functionalization of cyclobutanol (B46151) derivatives. These reactions proceed through a cyclic C-C bond cleavage. A radical-mediated pathway allows for the selective generation of various functionalized products. For example, manganese-catalyzed ring-opening carbonylation of cyclobutanols can produce 1,5-ketoesters. Similarly, a manganese-promoted ring-opening hydrazination of cyclobutanols readily affords alkyl hydrazines with exclusive regioselectivity. These methods are valued for their mild reaction conditions and the use of an inexpensive catalyst.

Redox Catalysis

In redox catalysis, manganese compounds, including Mn(II) species, are known to be effective catalysts, particularly in oxidation reactions involving environmentally benign oxidants like hydrogen peroxide.

Manganese complexes are effective catalysts for the bleaching and degradation of organic dyes using hydrogen peroxide as the oxidant, a process relevant to wastewater treatment. Advanced oxidation processes (AOPs), which generate highly reactive species like hydroxyl radicals, are efficient for the rapid degradation of pollutants such as azo dyes. Manganese-catalyzed H₂O₂ oxidation is one such AOP. Dinuclear manganese(II) complexes have been shown to catalytically decompose hydrogen peroxide, a process that is fundamental to its bleaching action. The catalytic system can operate at lower temperatures, offering a more energy-efficient and "clean" method for bleaching stains and degrading dyes compared to traditional methods.

Manganese (II) Oxidation by Free Chlorine in Drinking Water Treatment

The removal of manganese (II) from drinking water is crucial for aesthetic and health reasons. purdue.edu One common method involves its oxidation to insoluble manganese oxides (MnOₓ), which can then be filtered out. researchgate.net While free chlorine is a widely used and economical oxidant in water treatment, the direct oxidation of dissolved Mn(II) by free chlorine in bulk water is a kinetically slow process, particularly at the near-neutral pH values (pH < 9) typical of drinking water. researchgate.netnrel.gov

The slow reaction kinetics can be significantly accelerated through catalysis. The oxidation process is autocatalytic, meaning the product of the reaction, solid MnOₓ, acts as a catalyst for further Mn(II) oxidation. nih.gov This occurs via a heterogeneous reaction mechanism where dissolved Mn(II) first adsorbs onto the surface of existing MnOₓ particles or manganese oxide-coated filter media. nrel.gov This surface-adsorbed Mn(II) is then rapidly oxidized by free chlorine, regenerating the catalytic surface. purdue.edunrel.gov This sorption and catalytic oxidation mechanism is a key principle in manganese removal filters, such as manganese greensand filters. researchgate.net

In addition to the autocatalytic nature of MnOₓ, other species commonly present in drinking water can also catalyze the oxidation of Mn(II) by free chlorine. Hydrolysis products of iron (Fe(III)) and aluminum (Al(III)), often used as coagulants in water treatment, have been shown to dramatically catalyze this reaction. scispace.comnih.gov For instance, Fe(OH)₃-like particles generated from the hydrolysis of ferric chloride (FeCl₃) can initiate heterogeneous Mn(II) oxidation. scispace.comnih.gov Kinetic modeling has indicated that once a small amount of MnOₓ is formed, both MnOₓ and Fe(OH)₃ can catalyze the subsequent oxidation of Mn(II) to a similar extent. scispace.comnih.gov Similarly, certain aluminum species, like those found in polyaluminum chloride (PACl), also exhibit catalytic properties, though they may be weaker compared to MnOₓ and Fe(OH)₃. scispace.comnih.gov The presence of other metal ions, such as copper (Cu(II)), has also been found to significantly accelerate Mn(II) oxidation. Dissolved Cu(II) can adsorb onto freshly formed MnOₓ, creating Mn-Cu mixtures that exhibit much higher catalytic activity than pure MnOₓ. nih.govfrontiersin.org

The table below summarizes the catalytic effects of various species on the oxidation of Manganese (II) by free chlorine under drinking water conditions.

Catalyst/Co-factorForm/SourceObserved EffectReference
Manganese(IV) Oxide Product of Mn(II) oxidationAutocatalytic; surface sorption of Mn(II) enhances oxidation rate. nrel.govnih.gov
Iron(III) Hydroxide (B78521) Hydrolysis of Ferric Chloride (FeCl₃)Dramatically catalyzes Mn(II) oxidation; initiates heterogeneous oxidation. scispace.comnih.gov
Aluminum(III) Species Polyaluminum Chloride (PACl)Catalyzes Mn(II) oxidation, though weaker than MnOₓ and Fe(OH)₃. scispace.comnih.gov
Copper(II) Ion Dissolved Cu(II)Accelerates Mn(II) oxidation significantly by adsorbing to MnOₓ and increasing its catalytic activity. nih.govfrontiersin.org

Biomass Conversion Catalysis

Co-catalysis in Cellobiose (B7769950) Hydrolysis

The conversion of lignocellulosic biomass into fermentable sugars, such as glucose, is a cornerstone of biorefinery processes. A critical step in this conversion is the hydrolysis of cellulose (B213188), a polymer of glucose units. Cellobiose, a disaccharide of two glucose molecules, represents the repeating unit of cellulose and is a primary product of its initial breakdown. The subsequent hydrolysis of cellobiose into glucose can be a rate-limiting step.

This hydrolysis is often catalyzed by acids. While Brönsted acids can facilitate the reaction, recent research has shown that the efficiency of acid-catalyzed hydrolysis of cellulose and its derivatives can be significantly improved by the addition of Lewis acid co-catalysts. scispace.com this compound (MnCl₂) can function as such a co-catalyst.

The mechanism involves the interaction of the Mn²⁺ ion, a Lewis acid, with the cellobiose molecule. This interaction is believed to facilitate the cleavage of the β-1,4-glycosidic bond that links the two glucose units. Studies investigating the interaction between various metal chlorides and D-cellobiose have shown that transition metal ions, including Mn²⁺, can enhance the efficiency of acid hydrolysis. scispace.com The addition of a catalytic amount of this compound to an acid-catalyzed system has been found to improve sugar yields from the saccharification of biomass. scispace.com

The interaction of the metal cation with the hydroxyl groups of the cellobiose molecule is a key aspect of this co-catalysis. Spectroscopic studies, such as 13C NMR, have been used to investigate the chemical shift changes in cellobiose upon the addition of different chloride salts, providing insight into the strength and nature of these interactions. scispace.com While various metal chlorides show some level of interaction, the specific coordination of the Mn²⁺ ion is thought to polarize the glycosidic bond, making it more susceptible to cleavage by the Brönsted acid.

The table below presents a qualitative comparison of the interaction strength of various metal cations (from their chloride salts) with cellobiose, as inferred from spectroscopic data.

Metal CationInteraction Strength with CellobioseReference
Zn²⁺ Strongest scispace.com
Sn²⁺ Strong scispace.com
Li⁺ Moderate scispace.com
Ca²⁺ Moderate scispace.com
La³⁺ Moderate scispace.com
Mg²⁺ Weaker scispace.com
Mn²⁺ Effective Co-catalyst scispace.com

Note: The table is a qualitative representation based on the cited literature, which indicates that Mn²⁺ is an effective co-catalyst, with other ions showing varying degrees of interaction.

Biological and Biochemical Research Involving Manganese Ii Chloride

Enzymatic Co-factor Roles

Manganese (II) chloride provides the Mn²⁺ ion, which acts as a critical co-factor for a wide array of enzymes, influencing their catalytic activity and specificity. patsnap.com The Mn²⁺ ion's ability to coordinate with the active sites of enzymes helps stabilize transition states and lower the activation energy required for biochemical reactions. patsnap.com This function is integral to the classes of enzymes known as oxidoreductases, transferases, hydrolases, lyases, isomerases, and ligases.

Type II restriction endonucleases, which are fundamental tools in molecular biology for their ability to cleave DNA at specific recognition sites, typically require a divalent metal ion as a co-factor. While magnesium (Mg²⁺) is often the preferred ion, manganese (Mn²⁺) can also facilitate this activity, sometimes with altered specificity.

For the restriction enzyme BamHI , Mn²⁺ can serve as the necessary co-factor to catalyze the hydrolysis of DNA. nih.gov Structural studies of the BamHI-DNA complex in the presence of Mn²⁺ have provided insights into the different stages of catalysis, supporting a two-metal mechanism for DNA cleavage. nih.gov

In the case of EcoRV , the presence of Mn²⁺ instead of Mg²⁺ alters the enzyme's function. With Mn²⁺, the rate of DNA cleavage at the specific GATATC recognition site is slower. nih.gov Conversely, the cleavage of DNA at alternative sites (differing by a single base pair) is faster with Mn²⁺ compared to Mg²⁺. nih.gov This demonstrates that the choice of the divalent cation co-factor can significantly modulate the enzyme's substrate specificity. The discrimination factor, which measures the preference for the correct recognition site over an alternative site, is dramatically lower in the presence of manganese chloride (a value of 6) compared to magnesium chloride (a value of 3 x 10⁵). nih.gov

Deoxyribonuclease I (DNase I) is an endonuclease that non-specifically cleaves DNA. The activity and the manner of cleavage of DNase I are significantly influenced by the available divalent cations. In the presence of manganese ions (Mn²⁺), DNase I introduces cuts on both strands of the DNA double helix. nih.gov This contrasts with its activity in the presence of magnesium ions (Mg²⁺), where it tends to cleave each strand independently. This modulation of activity highlights the ability of Mn²⁺ to alter the catalytic behavior of the enzyme, leading to different cleavage patterns.

Manganese is a vital co-factor for several enzymes crucial for cellular protection and neurological function. nih.govimrpress.com

Manganese Superoxide (B77818) Dismutase (MnSOD) is a primary antioxidant enzyme located in the mitochondria. patsnap.com It plays a critical role in cellular defense by catalyzing the dismutation of toxic superoxide radicals into hydrogen peroxide and diatomic oxygen. patsnap.com This process mitigates oxidative stress, which is implicated in numerous cellular pathologies. The MnSOD enzyme is a homotetramer, with each subunit binding one manganese ion that cycles between the Mn²⁺ and Mn³⁺ oxidation states to facilitate the redox reaction.

In the central nervous system, manganese is essential for enzymes involved in the synthesis and metabolism of neurotransmitters. nih.govpatsnap.com One of the most notable is Glutamine Synthetase (GS) , which is predominantly found in astrocytes. wikipedia.org GS catalyzes the conversion of glutamate (B1630785) and ammonia (B1221849) into glutamine. wikipedia.orguniprot.org This reaction is critical for detoxifying ammonia in the brain and for recycling glutamate, the primary excitatory neurotransmitter. uniprot.org The enzyme has two binding sites for divalent cations, with Mn²⁺ binding much more tightly than Mg²⁺, making it a key co-factor for GS function. libretexts.orgrcsb.org Manganese also influences dopaminergic systems by affecting enzymes like tyrosine hydroxylase, the rate-limiting enzyme in dopamine (B1211576) synthesis. nih.gov

Metabolic and Homeostatic Regulation

Manganese, supplied by compounds like this compound, is integral to the regulation of major metabolic pathways and the maintenance of cellular homeostasis for other essential minerals.

Manganese homeostasis is intricately linked with the regulation of other essential metals, particularly iron and calcium, often sharing common transport proteins. nih.gov

Iron Homeostasis : Studies have shown that chronic exposure to manganese can significantly alter iron homeostasis. nih.gov Research in rat models demonstrated that prolonged manganese administration led to a decrease in plasma iron concentrations while simultaneously increasing iron levels in the cerebrospinal fluid. nih.gov This suggests that manganese may facilitate the transport of iron across the blood-brain barrier. nih.gov The transport of manganese itself can be mediated by iron transporters, and this relationship is influenced by the body's iron status. nih.gov

Calcium Homeostasis : Manganese and calcium ions have similar ionic radii and can compete for binding to transport proteins and calcium-sensing proteins. nih.govsemanticscholar.org Certain calcium transporters, such as some P-type ATPases (specifically ER Ca²⁺-ATPases or ECAs), are capable of transporting both Ca²⁺ and Mn²⁺. frontiersin.org Furthermore, Mn²⁺ can interfere with Ca²⁺ signaling pathways by binding to calcium-sensing proteins like calmodulin, potentially locking the protein in a conformation that negatively regulates its signaling function. semanticscholar.org

Manganese is a required co-factor for enzymes that participate in the synthesis and breakdown of carbohydrates, amino acids, and cholesterol. patsnap.com

Carbohydrate Metabolism : Manganese is involved in gluconeogenesis, the metabolic pathway that generates glucose from non-carbohydrate substrates. Experimentally induced manganese deficiency has been shown to cause abnormal glucose tolerance. patsnap.com

Amino Acid Metabolism : The role of manganese as a co-factor for glutamine synthetase is a prime example of its importance in amino acid metabolism. nih.govimrpress.com This enzyme is central to the nitrogen metabolism of the cell. rcsb.org Studies have also shown that manganese levels can affect the concentrations of various amino acids in the brain, including glycine, arginine, proline, and tyrosine, indicating a broader influence on neurochemical balance. nih.gov

Cholesterol and Lipid Metabolism : Research has explored the connection between manganese and lipid metabolism, with some studies suggesting an inverse relationship between manganese intake and cholesterol levels. semanticscholar.org Animal studies have indicated that dietary manganese levels can influence liver cholesterol and total liver lipids. semanticscholar.org However, other studies in rats did not find significant alterations in cholesterol and lipid metabolism as a result of manganese deficiency, suggesting the relationship may be complex and dependent on other dietary factors.

Data Tables

Table 1: Effect of Mn²⁺ as a Co-factor on Select Enzymes

Enzyme Role of Mn²⁺ Outcome of Mn²⁺ Involvement
BamHI Catalytic Co-factor Facilitates DNA hydrolysis via a two-metal mechanism. nih.gov
EcoRV Catalytic Co-factor Decreases cleavage specificity compared to Mg²⁺. nih.gov
DNase I Modulator Promotes double-stranded DNA breaks. nih.gov
MnSOD Catalytic Co-factor Detoxifies superoxide radicals in mitochondria. patsnap.com

| Glutamine Synthetase | Catalytic Co-factor | Essential for the synthesis of glutamine from glutamate and ammonia. libretexts.orgrcsb.org |

Table 2: Influence of Manganese on Metabolic Parameters

Metabolic Area Observed Influence of Manganese Research Finding
Iron Homeostasis Alters iron distribution Chronic exposure decreased plasma iron and increased cerebrospinal fluid iron in rats. nih.gov
Calcium Homeostasis Competes with calcium Can be transported by some Ca²⁺ transporters and binds to Ca²⁺-sensing proteins. nih.govfrontiersin.org
Carbohydrate Metabolism Role in glucose regulation Deficiency can lead to impaired glucose tolerance. patsnap.com
Amino Acid Metabolism Affects neurotransmitter levels Alters brain concentrations of amino acids like glutamate, glycine, and arginine. nih.govnih.gov

| Cholesterol Metabolism | Potential influence on lipid levels | Some studies suggest an inverse correlation between manganese intake and cholesterol. semanticscholar.org |

Impact on Nucleotide and Nucleoside Catabolism in Organisms

This compound has been shown to alter the breakdown of nucleotides and nucleosides, key components of cellular energy and signaling. nih.gov Research in adult zebrafish brains revealed that exposure to this compound can inhibit the activity of enzymes crucial for purine (B94841) metabolism. nih.gov

Specifically, a 96-hour exposure to this compound was found to inhibit the activity of nucleoside triphosphate diphosphohydrolase (NTPDase) at concentrations of 1.0 and 1.5 mM, and ecto-adenosine deaminase (ecto-ADA) at concentrations of 0.5, 1.0, and 1.5 mM. nih.gov This enzymatic inhibition leads to shifts in the levels of various purinergic signaling molecules. An increase in adenosine (B11128) diphosphate (B83284) (ADP) was observed at all tested concentrations of this compound. nih.gov Conversely, levels of adenosine monophosphate (AMP) and adenosine decreased at 1.0 and 1.5 mM concentrations, while inosine (B1671953) (INO) levels were reduced at all tested concentrations. nih.gov These findings suggest that this compound can disrupt the delicate balance of nucleotide and nucleoside levels by interfering with key catabolic enzymes, which may contribute to its toxicological effects. nih.gov

Cellular and Molecular Mechanisms

Integrin Activation

This compound is a potent activator of integrins, a family of cell surface receptors that mediate cell-matrix and cell-cell adhesion. researchgate.netnih.gov The activation of integrins by this compound is thought to mimic physiological integrin activation by inducing a high-affinity state for their ligands. nih.gov This activation can lead to significant changes in cell behavior, including adhesion and migration.

In human umbilical vein endothelial cells (HUVEC), stimulation with this compound was shown to promote the formation of focal adhesions and actin stress fibers. nih.gov It specifically enhanced the clustering of αVβ3 integrins and the expression of high-affinity epitopes on these receptors at focal adhesions. nih.gov This process of affinity-modulated αVβ3 clustering is dependent on phosphatidylinositol 3-kinase (PI 3-K) signaling, as it was blocked by pharmacological inhibitors of PI 3-K. researchgate.netnih.gov Conversely, the process is negatively regulated by Src, a non-receptor tyrosine kinase. researchgate.netnih.gov

The activation of integrins by manganese is not universal across all integrin types. For instance, while it strongly promoted the clustering of αVβ3, it did not alter the distribution of β1 integrins in the same cell type. nih.gov This selective activation highlights the specific role of manganese in modulating the function of certain integrin subtypes.

DNA Binding Interactions of Manganese (II) Complexes

Manganese (II) ions and their complexes can interact with DNA through various modes, influencing its structure and function. Studies have shown that manganese (II) can bind to the major groove of the DNA helix. nih.gov The interaction involves both the phosphate (B84403) oxygens and the bases of the DNA molecule. nih.gov Electron paramagnetic resonance (EPR) studies have indicated that the association constant of the Mn-DNA complex is dependent on the degree of saturation. nih.gov

Manganese (II) complexes, particularly those with planar ligands, have been found to interact with DNA primarily through intercalation. mdpi.commdpi.com This mode of binding involves the insertion of the ligand between the base pairs of the DNA double helix. The strength of this interaction can be quantified by the DNA-binding constant (Kb). For example, a manganese (II) complex with 3,5-dibromosalicylaldehyde (B1199182) and 2,2'-bipyridine, [Mn(3,5-diBr-salo)2(bipy)], exhibited a high DNA-binding constant of 6.58 × 105 M−1. mdpi.com

The interaction of manganese (II) with DNA can also lead to conformational changes in the DNA structure. At certain molar ratios of Mn2+ to DNA-phosphates, a transition towards the C-form of DNA has been observed. nih.gov However, at high concentrations, manganese ions can destabilize the double helix, leading to a decrease in the DNA melting temperature and potential DNA aggregation. nih.gov

Molecular docking studies have further elucidated the nature of these interactions, suggesting that manganese (II) complexes can bind to the major groove of DNA and may cleave DNA through an oxidative pathway. scholarsresearchlibrary.com The binding energy of a synthesized Mn(II) complex with orthohydroxypropiophenoneisonicotinoylhydrazone was found to be -7.4 Kcal mol−1, indicating a stronger interaction with DNA compared to the free ligand. scholarsresearchlibrary.com

Antioxidant Activity of Manganese (II) Complexes

Manganese (II) complexes have garnered significant interest for their antioxidant properties, acting as mimics of natural antioxidant enzymes like superoxide dismutase (SOD) and catalase. nih.govresearchgate.net These complexes can effectively scavenge reactive oxygen species (ROS), which are implicated in oxidative stress and cellular damage. nih.gov

The antioxidant capacity of these complexes is often evaluated by their ability to scavenge stable free radicals. For instance, a series of manganese (II) complexes with non-steroidal anti-inflammatory drugs (NSAIDs) demonstrated significant activity in scavenging 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) free radicals. mdpi.com Several of these complexes showed higher antioxidant activity than the reference compound trolox. mdpi.com

The structure of the manganese complex plays a crucial role in its antioxidant efficacy. Manganosalen complexes, for example, are a class of synthetic catalysts whose antioxidant capacity can be tuned by modifying the chelating Schiff base ligands. nih.gov Their ability to scavenge ROS has been linked to neuroprotective effects in human neuroblastoma cells. nih.gov Another mononuclear manganese (II) complex with a ligand containing an oxidizable quinol group was shown to not only act as a potent antioxidant but also as a sensor for hydrogen peroxide. acs.org

The mechanism of action for many of these complexes involves mimicking the catalytic cycle of SOD, converting superoxide anions to less harmful hydrogen peroxide and dioxygen. researchgate.net This activity helps to mitigate the damaging effects of oxidative stress within biological systems.

Mitophagy Induction and Oxidative Stress Pathways in Neurotoxicity

Overexposure to manganese can lead to neurotoxicity, and recent research has highlighted the role of mitophagy and oxidative stress in this process. nih.gov Mitophagy is the selective degradation of mitochondria by autophagy, a crucial process for maintaining cellular health by removing damaged mitochondria.

In the context of manganese-induced neurotoxicity, studies have shown that this compound can promote mitophagy in dopaminergic cells. nih.gov This process is mediated by the protein BNIP3 (BCL2/adenovirus E1B 19kDa interacting protein 3), which acts as a mitophagy receptor. nih.gov this compound treatment was found to increase the expression of BNIP3 and promote its interaction with LC3, a key protein in autophagosome formation. nih.gov

The induction of mitophagy by manganese is closely linked to the generation of reactive oxygen species (ROS) and oxidative stress. nih.gov The study demonstrated that manganese-induced ROS generation could be reversed by the antioxidant N-acetyl cysteine (NAC) or by silencing the expression of BNIP3. nih.gov This indicates that BNIP3-mediated mitophagy and neurotoxicity are dependent on ROS. nih.gov Therefore, while mitophagy can be a protective mechanism, its dysregulation by manganese, driven by oxidative stress, contributes to the death of dopaminergic neurons, a hallmark of manganese-induced parkinsonism. nih.govnih.gov

Antimicrobial and Cytotoxic Activities of Manganese (II) Complexes

Manganese (II) complexes have been investigated for their potential as antimicrobial and cytotoxic agents. nanobioletters.comhilarispublisher.com The coordination of manganese (II) with various organic ligands can enhance the biological activity of the parent compounds. hilarispublisher.com

Several synthesized Manganese (II) complexes have demonstrated notable antibacterial and antifungal properties. For example, mononuclear Mn(II) complexes with biologically important drugs like Imipramine hydrochloride and Clomiphene citrate (B86180) have been shown to inhibit the growth of both gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa). hilarispublisher.com Similarly, a Mn(II) complex with orthohydroxypropiophenoneisonicotinoylhydrazone showed moderate activity against several bacterial strains. scholarsresearchlibrary.com The antimicrobial efficacy of these complexes is often greater than that of the free ligands. scholarsresearchlibrary.com

In addition to their antimicrobial effects, certain manganese (II) complexes exhibit cytotoxic activity against cancer cell lines. nanobioletters.com A Schiff base ligand derived from 4-methoxy benzohydrazide (B10538) and its Mn(II) complex were tested against human breast cancer (MCF-7) and colon cancer (HT-29) cell lines. nanobioletters.com The results indicated that these compounds possess dose-dependent and selective cytotoxicity against the tested carcinoma cells. nanobioletters.com The C3 complex, in particular, was found to be more active than other tested complexes. nanobioletters.com

The tables below summarize the observed antimicrobial and cytotoxic activities of selected Manganese (II) complexes.

Table 1: Antimicrobial Activity of a Manganese (II) Complex Data based on a study of a Mn(II) complex with orthohydroxypropiophenoneisonicotinoylhydrazone. scholarsresearchlibrary.com

Bacterial StrainActivity Level
Staphylococcus aureusModerate
Bacillus subtilisModerate
Klebsiella pneumoniaeModerate
Escherichia coliModerate

Table 2: Cytotoxic Activity of a Manganese (II) Complex Data based on a study of a Mn(II) complex (C1) with a Schiff base ligand (HBMB). nanobioletters.com

Cell LineActivity
Human Breast Cancer (MCF-7)Dose-dependent cytotoxicity
Human Colon Cancer (HT-29)Dose-dependent cytotoxicity

In Vivo Studies on Manganese Uptake and Biological Functions

In vivo studies utilizing this compound (MnCl₂) have been instrumental in elucidating the absorption, distribution, and essential biological functions of manganese in living organisms. As an essential trace element, manganese is a critical cofactor for a multitude of enzymes, including oxidoreductases, transferases, hydrolases, lyases, isomerases, and ligases. wikipedia.orgresearchgate.net It plays indispensable roles in macronutrient metabolism, bone formation, and antioxidant defense systems. wikipedia.org The human body maintains a delicate balance of manganese, with the majority stored in bones and smaller, vital concentrations in the liver, kidneys, and brain. wikipedia.orgnih.gov Research using MnCl₂ allows for the precise investigation of how manganese is handled by the body and its impact on various physiological and biochemical processes.

Research has shown that the route of administration significantly influences the absorption and subsequent distribution of manganese. A study in rats compared the effects of oral, intraperitoneal (i.p.), and intratracheal (i.t.) administration of MnCl₂. uclouvain.beresearchgate.net The findings revealed that while all three routes led to comparable steady-state manganese concentrations in the blood, the distribution within the brain varied significantly. uclouvain.beresearchgate.net Intratracheal administration, for instance, resulted in a pronounced and selective increase of manganese concentration in the striatum, a key region of the basal ganglia. uclouvain.beresearchgate.net This differential distribution is thought to be related to the kinetics of blood manganese levels following administration. uclouvain.beresearchgate.net

The following table summarizes the percentage increase in manganese concentration in different tissues of rats following repeated administration of MnCl₂ via various routes, compared to a control group.

TissueAdministration RouteMean Increase in Mn Concentration (%)
BloodOral68%
BloodIntraperitoneal (i.p.)59%
BloodIntratracheal (i.t.)68%
CortexOral22%
CortexIntraperitoneal (i.p.)36%
CortexIntratracheal (i.t.)48%
CerebellumIntraperitoneal (i.p.)Higher than Oral
CerebellumIntratracheal (i.t.)Higher than Oral
StriatumIntratracheal (i.t.)205%
Data sourced from a study on adult male rats receiving MnCl₂ once a week for 4 weeks. uclouvain.beresearchgate.net

Further research into the biodistribution of manganese following a single subcutaneous injection of MnCl₂ in mice showed a rapid increase in manganese levels across various organs. nih.gov The liver and kidneys were identified as primary sites of accumulation, taking up a significant portion of the administered manganese. nih.gov Most tissues, including the heart, liver, and kidneys, exhibited peak manganese concentrations at 2 hours post-injection, whereas skeletal muscle showed a delayed peak at 24 hours. nih.gov Continuous, low-level administration via osmotic pumps in mice also demonstrated significant manganese accumulation in specific brain regions, including the olfactory bulb, the CA3 area of the hippocampus, and the cerebellum's gray matter. nih.gov

The table below details the tissue distribution of manganese at different time points after a single subcutaneous injection of MnCl₂ in mice.

TissueTime Point Post-InjectionObservation
Liver2hPeak Mn Concentration
Kidneys2hPeak Mn Concentration
Heart2hPeak Mn Concentration
Blood2hPeak Mn Concentration
Lungs2hPeak Mn Concentration
Spleen2hPeak Mn Concentration
Leg Skeletal Muscle24hPeak Mn Concentration
Findings from a study investigating the time-course biodistribution of subcutaneously injected MnCl₂ in healthy mice. nih.gov

Beyond uptake and distribution, in vivo studies with MnCl₂ have shed light on manganese's role in specific biological functions. It is a necessary cofactor for key enzymes such as arginase, glutamine synthetase, and manganese superoxide dismutase (MnSOD), which are vital for processes like the urea (B33335) cycle and antioxidant defense. nih.gov Studies in zebrafish exposed to MnCl₂ revealed alterations in the purinergic signaling pathway, a crucial communication system in the brain. science.gov Specifically, the exposure inhibited the activity of enzymes like nucleoside triphosphate diphosphohydrolase (NTPDase), which led to a modulation of nucleotide and nucleoside levels. science.gov In another aquatic model, the fish Labeo rohita, exposure to MnCl₂ resulted in a significant increase in the activity of the antioxidant enzyme peroxidase in both the liver and brain. researchgate.net

In mammalian studies, long-term ingestion of MnCl₂ by mice was found to influence reproductive functions. researchgate.netnih.gov In female mice, while fertility was not significantly reduced, higher concentrations of MnCl₂ led to a decrease in the numbers of implantations and viable fetuses. researchgate.netnih.gov The same study observed a significant increase in ovarian and uterine weight in female mice exposed to MnCl₂. researchgate.netnih.gov These findings indicate that manganese plays a role, either directly or indirectly, in the complex processes governing fertility and reproduction. researchgate.netnih.gov

Environmental and Toxicological Investigations of Manganese Ii Chloride Exposure

Neurotoxicity and Manganism Research

Exposure to high levels of manganese compounds, including manganese (II) chloride, is linked to significant neurotoxicity. The accumulation of excess manganese in the brain can lead to a debilitating neurological disorder known as manganism, which presents with symptoms that can resemble Parkinson's disease.

Excessive exposure to manganese can result in a permanent neurological disorder with symptoms that include tremors, difficulty walking, and facial muscle spasms. This condition, manganism, is characterized by a syndrome of extrapyramidal dysfunction, sharing clinical similarities with Parkinson's disease, such as bradykinesia (slowness of movement) and rigidity. However, the underlying pathology differs; manganism is primarily associated with the accumulation of manganese in and damage to the basal ganglia, particularly the globus pallidus and striatum, whereas Parkinson's disease involves the progressive loss of dopaminergic neurons in the substantia nigra pars compacta. The neurotoxic effects are linked to mechanisms like oxidative stress, mitochondrial dysfunction, and neuroinflammation.

Animal models have been crucial in elucidating the specific neurobehavioral and neurochemical changes resulting from this compound exposure. Studies consistently demonstrate that prolonged exposure leads to locomotor deficits and significant alterations within the central nervous system's dopaminergic pathways.

In zebrafish models, both larvae and adults exposed to this compound displayed decreased exploratory behaviors, such as reduced distance traveled and movement time, alongside an increased number of immobile episodes. Chronic exposure in adult zebrafish has been shown to produce both motor and non-motor Parkinson-like symptoms, including reduced locomotor activity and olfactory dysfunction. Similarly, studies in rats have shown that manganese administration can inhibit spontaneous motor activity and progressively reduce horizontal, stereotypic, and vertical movements.

These behavioral changes are associated with significant neurochemical alterations, particularly within the dopaminergic system. Research in adult zebrafish revealed that behavioral symptoms were linked to decreased dopamine (B1211576) levels and increased levels of its metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC). This suggests that this compound exposure damages the dopaminergic system, leading to the observed locomotor deficits.

Neurobehavioral and Neurochemical Effects of this compound in Animal Models
Animal ModelObserved Neurobehavioral EffectsObserved Neurochemical AlterationsReference
Zebrafish (Adults & Larvae)Decreased exploratory behavior, reduced distance traveled, increased immobile episodes, impaired aversive long-term memory.Increased DOPAC levels, altered tyrosine hydroxylase (TH) levels, increased apoptotic markers in the nervous system.
Zebrafish (Adult)Reduced locomotor activity, anxiety and depression-like behavior, olfactory dysfunction.Decreased dopamine levels, increased DOPAC levels, increased pro-inflammatory cytokines.
RatsProgressive reduction in horizontal, stereotypic, and vertical movements.Alterations in tissue levels of monoamines in the basal ganglia.

Following exposure, this compound leads to a significant accumulation of manganese in various regions of the brain. Animal studies have demonstrated this buildup in critical areas associated with motor control, memory, and other neurological functions.

In one study involving rats, intraperitoneal injection of this compound resulted in the accumulation of manganese in the frontal cortex, corpus callosum, hippocampus, striatum, hypothalamus, medulla, cerebellum, and spinal cord. This accumulation was observed in both dose-effect and time-course studies, indicating that manganese readily crosses into and is retained by brain tissue. Research on developing rats also revealed that brain manganese concentrations were higher in younger animals compared to adults at the same exposure level, highlighting the vulnerability of the developing brain. The accumulation of the metal in the brain is directly linked to the observed behavioral changes and neurotoxicity.

The developing brain is particularly vulnerable to the neurotoxic effects of this compound. Neonates are at an increased risk compared to adults due to a higher capacity to achieve elevated brain manganese levels and an incompletely formed blood-brain barrier.

Studies have shown that early-life overexposure to manganese can adversely impact childhood cognition and intellectual functions, with consistent associations noted with IQ. Developmental exposure in mice has been shown to cause a sustained disruption of neurogenesis in the hippocampal dentate gyrus. In animal models, maternal exposure to this compound has been linked to maternal toxicity, including reduced weight gain, and developmental effects in offspring. The increased susceptibility during development is a significant concern, as exposure during these critical periods can lead to lasting neurological disturbances.

Respiratory System Effects from Inhalation Exposure

Inhalation of this compound, typically in the form of dust or fumes in occupational settings, can lead to adverse effects on the respiratory system. The primary effect is irritation of the respiratory tract, which can manifest as coughing, throat irritation, and shortness of breath.

Prolonged or high-level inhalation exposure can provoke an inflammatory response in the lungs. This inflammation is characterized by the infiltration of macrophages and leukocytes. While extensive lung tissue damage is not always a feature, these effects can lead to conditions such as chronic bronchitis, pneumonitis, and minor reductions in lung function. Animal studies have noted that while some manganese compounds cause lung inflammation, one study on rabbits indicated that this compound did not, though it did induce an increase in pulmonary levels of mRNA for vascular endothelial growth factor (VEGF) in mice, a response whose long-term implications are not fully understood.

Aquatic Ecotoxicology

This compound poses a toxic threat to aquatic organisms, with its effects being influenced by various physicochemical parameters of the water, such as hardness and pH.

Research on marine medaka (Oryzias melastigma) embryos demonstrated that exposure to this compound caused significant developmental toxicity. Observed effects included delayed hatching time, decreased hatching rate, and an increased rate of malformations. The study also indicated that the compound induced oxidative stress, evidenced by increased levels of malondialdehyde (MDA) and altered activities of antioxidant enzymes. Furthermore, cardiac malformations and changes in the expression of cardiac development-related genes suggested that the heart is a key target organ.

Studies on zebrafish (Danio rerio) have shown that prolonged exposure to this compound leads to locomotor deficits, which are associated with damage to the central nervous system, particularly the dopaminergic system. In the freshwater crustacean Daphnia magna, acute toxicity tests determined a 48-hour LC50 (the concentration lethal to 50% of the tested organisms) ranging from 4.7 to 56.1 mg/L, depending on the specific genotype. The toxicity of manganese generally decreases with increasing water hardness, as cations like Ca2+ can compete with manganese for binding sites on organisms.

Aquatic Toxicity of this compound
OrganismToxicity TestObserved EffectsReference
Marine Medaka (Oryzias melastigma)Embryo ExposureDelayed hatching, decreased hatching rate, increased malformations, oxidative stress, cardiotoxicity.
Zebrafish (Danio rerio)Adult & Larvae ExposureLocomotor deficits, damage to the dopaminergic system, increased apoptotic markers.
Daphnia magna48-Hour LC50Immobility/lethality at concentrations ranging from 4.7 to 56.1 mg/L.
Rainbow Trout (Oncorhynchus mykiss)96-Hour LC50Lethality at 4.83 mg/L in low hardness water.
Brown Trout (Salmo trutta)96-Hour LC50Lethality at 3.77 mg/L in low hardness water.

Long-Term Adverse Effects on Aquatic Organisms

Prolonged exposure to this compound has been demonstrated to elicit a range of detrimental effects on aquatic life. Scientific investigations have revealed that long-term contact with this compound can lead to significant physiological, behavioral, and cellular damage in various fish species.

Studies on zebrafish (Danio rerio) have shown that extended exposure results in notable behavioral and neurochemical changes. Both adult and larval zebrafish exposed to this compound exhibited decreased exploratory behaviors, such as a reduction in the distance traveled and a lower absolute body turn angle. nih.govfao.org Larvae also displayed reduced movement time and an increased number of immobile episodes. nih.govfao.org Furthermore, adult zebrafish exposed for four days showed impaired aversive long-term memory. nih.govfao.org At a cellular level, prolonged exposure was linked to increased apoptotic markers in the nervous system of both larvae and adults, suggesting that the observed locomotor deficits may be associated with damage to the central nervous system, particularly the dopaminergic system. nih.govfao.orgresearchgate.net

Research on the Yunlong grouper (Epinephelus moara ♀ × E. lanceolatus ♂) has highlighted the toxic effects of long-term manganese exposure on the liver. A 30-day study revealed that elevated concentrations of Mn²⁺ induced liver damage, oxidative stress, and apoptosis. frontiersin.org Specifically, gene expression analysis showed that high concentrations of Mn²⁺ can trigger apoptosis through the P53-Bax-Bcl2 pathway. frontiersin.org The expression of key apoptosis-related genes like p53, bax, and caspase-9 was significantly higher in the liver of groupers exposed to higher manganese concentrations over time. frontiersin.org

The toxicity of manganese in aquatic environments is also influenced by water hardness. For fathead minnows (Pimephales promelas), the concentrations of manganese at which adverse effects were observed increased with increasing water hardness. gov.bc.ca Reductions in growth, measured by body weight, were identified as a more sensitive indicator of toxicity than survival rates. gov.bc.ca

Table 1: Summary of Long-Term Adverse Effects of this compound on Aquatic Organisms

OrganismExposure DurationObserved Adverse Effects
Zebrafish (Danio rerio) - Larvae & Adults4-5 daysDecreased exploratory behavior, impaired long-term memory (adults), locomotor deficits, increased apoptotic markers in the nervous system. nih.govfao.orgresearchgate.net
Yunlong Grouper (Epinephelus moara ♀ × E. lanceolatus ♂)Up to 30 daysInduced oxidative stress, liver damage, and apoptosis via the P53-Bax-Bcl2 pathway. frontiersin.org
Fathead Minnow (Pimephales promelas)Not specifiedDecreased survival with increasing concentrations, reduction in growth (body weight) identified as a more sensitive endpoint. Toxicity varies with water hardness. gov.bc.ca
Daphnia species14 daysLethality (observed as immobility). gov.bc.ca

Regulatory Hazard Classification (e.g., Specific Target Organ Toxicity – Repeated Exposure (STOT-RE))

This compound is subject to regulatory hazard classifications due to its potential for toxicity following repeated exposure. A key classification is Specific Target Organ Toxicity – Repeated Exposure (STOT-RE), which is part of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and the European Union's Classification, Labelling and Packaging (CLP) Regulation. tandfonline.comnih.gov The STOT-RE classification is assigned to substances that can cause specific, significant toxicity to target organs after repeated exposure. tandfonline.com

The STOT-RE hazard class is divided into two categories:

STOT RE 1 : For substances known to have produced significant toxicity in humans, or where evidence from animal studies strongly suggests a potential for significant toxicity in humans. tandfonline.comnih.gov

STOT RE 2 : For substances where evidence from animal studies suggests they are presumed to be toxic to humans. tandfonline.comnih.gov

Based on a comprehensive review of animal neurotoxicity data, a classification of STOT RE 2 has been proposed for manganese salts, including this compound, for both oral and inhalation routes of exposure. tandfonline.comnih.gov The primary target organ identified in these assessments is the brain , reflecting the well-documented neurotoxic effects of manganese. tandfonline.comnih.govcovaris.com While human epidemiological studies have identified neurological effects as a sensitive outcome of repeated manganese exposure, there is insufficient human data to directly classify the chloride form, leading to reliance on animal studies. tandfonline.comnih.gov Safety Data Sheets for this compound also align with this, classifying it as a Category 2 substance for specific target organ toxicity after repeated exposure, though some also list additional target organs such as the kidney, liver, heart, spleen, and blood. westliberty.edu

Table 2: Regulatory Hazard Classification for this compound

ClassificationCategoryIdentified Target Organ(s)Regulatory Framework/Source
Specific Target Organ Toxicity – Repeated Exposure (STOT-RE)Category 2BrainProposed classification based on animal neurotoxicity data review under GHS/CLP principles. tandfonline.comnih.govcovaris.com
Specific Target Organ Toxicity – Repeated Exposure (STOT-RE)Category 2Kidney, Liver, Heart, Spleen, BloodSafety Data Sheet classification. westliberty.edu
Aquatic ChronicCategory 2Aquatic EnvironmentSafety Data Sheet classification, indicating it is toxic to aquatic life with long-lasting effects. covaris.com

Emerging Applications in Materials Science and Technology

Precursor in Nanomaterial Synthesis

The role of manganese (II) chloride as a precursor is fundamental in the bottom-up fabrication of various nanomaterials. It serves as a reliable source of manganese ions (Mn²⁺), which can be oxidized and precipitated under controlled conditions to form manganese oxides with distinct morphologies and crystalline structures.

This compound is extensively used in the synthesis of manganese oxide nanoparticles, such as manganese dioxide (MnO₂), trimanganese tetraoxide (Mn₃O₄), and manganese sesquioxide (Mn₂O₃). researchgate.net These nanoparticles are of significant interest due to their diverse applications in catalysis, energy storage, and environmental remediation. jwent.net

Various synthesis techniques employ MnCl₂ to produce these nanoparticles. The sol-gel method, for instance, involves the reaction of MnCl₂ in a solution that forms a gel, which is then processed to yield nanoparticles. jwent.netjwent.net Hydrothermal synthesis is another common approach where an aqueous solution of MnCl₂ is heated under pressure, often with other reagents, to facilitate the growth of crystalline manganese oxide nanostructures. mdpi.com

"Green synthesis" routes have also been developed, utilizing plant extracts as reducing or capping agents in reactions with this compound. jwent.netjwent.net This eco-friendly approach offers a cost-effective and sustainable alternative to conventional chemical methods. jwent.net The concentration of the MnCl₂ precursor is a critical parameter in these syntheses, as it can significantly influence the size distribution and morphology of the resulting nanoparticles. tandfonline.com For example, studies have shown that an optimal concentration of MnCl₂ is necessary to achieve a narrow and sharp size distribution of biosynthesized MnO₂ nanoparticles. tandfonline.com

Table 1: Synthesis of Manganese Oxide Nanoparticles using MnCl₂ Precursor
Synthesis MethodOther Key ReagentsResulting OxideAverage Particle SizeReference
Green Synthesis (Sol-Gel)Potassium permanganate, Sapindus mukorossi extractMnO₂16 nm jwent.netjwent.net
Biological SynthesisOcimum basilicum aqueous leaf extractMnO₂Not specified tandfonline.com
Hydrothermal MethodIron (III) chloride hexahydrate, Sodium hydroxide (B78521)FeMn₂O₄, Fe₂MnO₄Not specified mdpi.com
Sol-Gel with Oxalic AcidOxalic acid, Ethanol (B145695)Mn₂O₃60.6 nm researchgate.net

Energy Storage and Conversion Technologies

This compound is a key ingredient in the fabrication of advanced materials for energy storage devices. The manganese oxides and metal-organic frameworks derived from it are particularly promising for enhancing the performance of supercapacitors and lithium-ion batteries.

Manganese oxides, particularly MnO₂, are highly regarded as electrode materials for supercapacitors because of their high theoretical specific capacitance, low cost, and environmental friendliness. researchgate.netnih.gov Wet chemical processes often utilize this compound tetrahydrate to synthesize manganese oxide powders, which are then heat-treated to achieve desired crystal structures and morphologies for optimal electrochemical performance. researchgate.net The performance of these supercapacitor electrodes is intrinsically linked to the material's structure, which dictates the efficiency of ion diffusion and charge transfer. nih.gov Materials derived from MnCl₂ can exhibit excellent pseudocapacitive behavior, contributing to high energy storage capacity. researchgate.net Research focuses on designing nanostructured manganese oxides to maximize surface area and improve conductivity, thereby enhancing both energy and power density. mdpi.com

Table 2: Performance of Manganese Oxide-Based Supercapacitor Electrodes
MaterialSynthesis HighlightSpecific CapacitanceElectrolyteReference
δ-MnO₂/Graphene PaperHydrothermal synthesis446 F g⁻¹ at 1 A g⁻¹Not specified nih.gov
MnO/Mn₂O₃ AerogelsBorohydride hydrolysis method, annealed at 400 °C230 F g⁻¹Alkali hydroxide mdpi.com
Micro/nano porous MnO₂Electrodeposition and SILAR techniques305 F g⁻¹ at 1 A g⁻¹Not specified researchgate.net

This compound serves as a critical metal source for the synthesis of manganese-based metal-organic frameworks (Mn-MOFs). researchgate.net MOFs are crystalline materials with a porous structure, making them attractive candidates for electrode materials in lithium-ion batteries (LIBs). rsc.org The inherent porosity of MOFs can facilitate the transport of ions and electrons, which is crucial for the charging and discharging processes of batteries. rsc.org

In one innovative approach, MnCl₂ is derived from the recycling of spent LIB cathode materials. researchgate.net This recycled manganese salt is then reacted with an organic linker, such as benzene-1,4-dicarboxylic acid, to form Mn-MOFs. researchgate.net When used as an anode material, these Mn-MOFs have demonstrated superior lithium storage capabilities, achieving a high discharge capacity and excellent coulombic efficiency over numerous cycles. researchgate.net Such research not only highlights the potential of Mn-MOFs in next-generation batteries but also presents a viable strategy for a circular economy in the battery industry. researchgate.net

Table 3: Electrochemical Performance of Mn-MOFs in Li-Ion Batteries
Mn-MOF SourceKey FeatureDischarge Capacity (at 100 cycles)Coulombic EfficiencyReference
MnCl₂ from spent LIBs (using HCl)Recycled feedstock1355 mAh g⁻¹~99% researchgate.net
Commercial MnCl₂Commercial feedstock772.55 mAh g⁻¹Not specified researchgate.net
Dual-metal (Mn/Zn) MOF derivativeBinary metal oxide nanohybrid1396 mAh g⁻¹ (reversible capacity at 0.2 A g⁻¹)>75% (initial) researchgate.net

Optoelectronic Devices

In the field of optoelectronics, this compound is utilized as a functional additive in the creation of advanced polymer composites, modifying their optical and electrical characteristics for specific device applications.

This compound is incorporated as a filler into various polymer matrices, such as polycarbonate (PC) and poly(vinyl alcohol)/poly(vinyl pyrrolidone) (PVA/PVP) blends, to create composite films with tailored optical properties. scirp.org The addition of MnCl₂ has been shown to alter the optical energy gap (E_opt) of the host polymer. scirp.orgresearchgate.net

Research on PC/MnCl₂ composite films has demonstrated that increasing the concentration of MnCl₂ leads to a decrease in the optical energy gap. scirp.orgresearchgate.net This change is attributed to the formation of impurity levels within the band gap of the polymer. scirp.org Such modifications can enhance the absorption characteristics of the film in specific regions of the electromagnetic spectrum. researchgate.net These composite materials are being explored for use as optical filters, polarizers, and other components in optical devices. scirp.org The ability to tune the optical and electrical properties by simply varying the salt concentration makes MnCl₂ a valuable component in the development of new functional materials for optoelectronics. scirp.orgjournalijdr.com

Table 4: Effect of MnCl₂ Concentration on Optical Properties of Polymer Films
Polymer MatrixMnCl₂ Concentration (wt%)Effect on Optical Energy Gap (E_opt)Reference
Polycarbonate (PC)0 - 20Decreases with increasing concentration scirp.orgresearchgate.net
PVA/PVP0 - 25Values of direct and indirect energy gaps are altered

Applications in LEDs and Photolithography (Birefringence, Polarized Luminescence)

This compound is integral to the development of advanced coordination compounds with unique optical properties applicable to light-emitting diodes (LEDs) and photolithography. Research into a polymorphic modification of the coordination compound [(Ph3PO)2MnCl2], where Ph3PO is triphenylphosphine (B44618) oxide, has revealed significant photophysical characteristics. rsc.orgrsc.org This compound emits a green luminescence with a maximum wavelength of approximately 518 nm, a result of the Mn(II) d–d transitions (4T1 → 6A1). rsc.org A notable feature of this material is the dependence of its quantum yield on the excitation wavelength, which is attributed to high-energy transfer from the organic ligand to the manganese (II) ion. rsc.org

Crucially for optical applications, single crystals and oriented films of this this compound complex exhibit both birefringence and an angular dependence of its polarized-luminescence spectrum. rsc.orgrsc.org These properties are highly desirable for specialized applications. The ability to produce polarized light makes such compounds suitable for use in projection and proximity printing within the field of lithography. rsc.orgrsc.org This represents the first documented instance of a Manganese (II)-based coordination compound demonstrating linearly polarized luminescence. rsc.org The development of polarized luminescent materials from common reagents like 3d metals offers a more accessible and cost-effective alternative to materials based on organic compounds or platinum-group metals. rsc.org

Table 1: Optical Properties of [(Ph3PO)2MnCl2] Complex

PropertyValue/ObservationApplicationSource
LuminescenceGreen emission (λmax ≈ 518 nm)LEDs rsc.org
Optical EffectBirefringencePhotolithography rsc.orgrsc.org
Luminescence TypeLinearly Polarized LuminescenceProjection & Proximity Printing rsc.orgrsc.org

Luminescent Materials for Information Recording and Security Protection

Organic manganese halides are emerging as smart, stimuli-responsive materials with significant potential for applications in information recording and security. researchgate.net These materials can be used to create a form of rewritable luminescent paper, leveraging a reversible photoluminescence (PL) switching mechanism. researchgate.net Specifically, certain green light-emissive, zero-dimensional (0D) organic manganese halides exhibit hydrochromic properties; their green emission can be linearly quenched by water vapor and subsequently recovered in a dry atmosphere. researchgate.net

This reversible PL off-on switching capability, combined with excellent water solubility, allows for the use of water-jet security printing technology on paper coated with these halides. researchgate.net Information printed or written using this method can be easily erased by gentle heating, demonstrating outstanding "write-erase-write" cycle capabilities. researchgate.net This technology offers a novel approach to information storage and protection. Furthermore, the ability of these materials to produce coincident green light emissions under multiple light sources adds another layer of complexity, enhancing their utility for anti-counterfeiting, data encryption, and decryption purposes. researchgate.net The dynamic and responsive nature of these manganese-based luminescent materials positions them as superior candidates for developing advanced security and data recording technologies. researchgate.net

Diagnostic Imaging Agents

Manganese-Enhanced Magnetic Resonance Imaging (MEMRI) for Neuronal Disease and Brain Cytoarchitecture

Manganese-enhanced magnetic resonance imaging (MEMRI) is a powerful technique utilized in preclinical studies to investigate neurodegenerative diseases and visualize brain structure. frontiersin.org The method relies on the properties of the manganese ion (Mn2+), which functions as a calcium (Ca2+) analog. nih.gov This allows it to enter excitable cells, such as neurons, through voltage-gated calcium channels. frontiersin.orgnih.gov Once inside, Mn2+ is transported along axons, enabling the tracing of neuronal connections. frontiersin.orgnih.gov As a paramagnetic ion, Mn2+ shortens the T1 relaxation time of tissues where it accumulates, acting as a potent T1 contrast agent in MRI. nih.gov

MEMRI has been employed in numerous animal models of neurodegeneration to gain critical insights into disease processes. frontiersin.org It provides a broad range of information, allowing researchers to image anatomy and cytoarchitecture, obtain functional data from different brain regions, and trace neural connections to measure axonal transport rates. frontiersin.orgnih.gov This capability has been applied to study conditions such as Alzheimer's disease, Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis in animal models. frontiersin.org By directly injecting manganese into specific brain areas, MEMRI can be used to map neuronal pathways and detect impairments in intracellular transport, offering a valuable tool for understanding the pathophysiology of neuronal diseases. frontiersin.org

Table 2: Applications of MEMRI in Preclinical Studies of Neurodegenerative Diseases

Disease Studied in Animal ModelsInformation Obtained via MEMRISource
Alzheimer's Disease (AD)Imaging of anatomy and cytoarchitecture, neuronal tracing frontiersin.org
Parkinson's Disease (PD)Functional information in brain areas, study of neuronal connections frontiersin.org
Huntington's Disease (HD)Imaging of brain degeneration, axonal transport studies frontiersin.org
Amyotrophic Lateral Sclerosis (ALS)Anterograde transport along axons, synaptic transfer frontiersin.org
Epilepsy, Stroke, Multiple Sclerosis (MS)Monitoring of neurodegenerative components frontiersin.org

Delivery Systems for Diagnostic Purposes (e.g., Lipid-Based Nanosystems, Liposomes)

To harness the diagnostic potential of manganese while mitigating the toxicity associated with free Mn2+ ions, researchers have developed advanced delivery systems. mdpi.comnih.gov Lipid-based nanosystems, particularly anionic liposomes, have been investigated as effective carriers for manganese-based compounds, including this compound, for use in multimodal imaging techniques like MRI. mdpi.comresearchgate.net These nanosystems are designed to encapsulate the manganese compounds, modifying their distribution and release within the body. mdpi.comnih.gov

Studies have demonstrated that anionic liposomes can be produced to be homogeneous, monodispersed, and negatively charged, characteristics that contribute to the stability of the dispersion. mdpi.comsciforum.net A key finding is the high loading capacity of these systems. Research has shown that manganese compounds like this compound are almost completely retained by the lipid portion of the liposomes, with encapsulation efficiencies reported as high as 99.7%. nih.govresearchgate.net These liposomal formulations maintain the paramagnetic properties of the manganese, which is essential for their function as MRI contrast agents. mdpi.comresearchgate.net Comparative analyses suggest that liposome-encapsulated manganese compounds can show better contrast at low concentrations than solutions containing free manganese, indicating their potential suitability for diagnostic applications. nih.gov

Table 3: Encapsulation Efficiency of Manganese Compounds in Liposomes

Manganese CompoundDelivery SystemEncapsulation EfficiencySource
This compound (MC)Anionic Liposomes99.7% nih.govresearchgate.net
Manganese acetylacetonate (B107027) (MH)Anionic Liposomes98.8% nih.govresearchgate.net

Clinical Trials on Diagnostic Efficacy in Liver Magnetic Resonance Imaging

Oral this compound has been the subject of several clinical trials to evaluate its efficacy as a contrast agent for liver magnetic resonance imaging (MRI). isrctn.comnih.gov These trials have focused on agents like CMC-001 (manganese chloride tetrahydrate) and LumenHance, assessing their ability to improve the visualization of focal liver lesions, such as metastases, compared to unenhanced MRI. isrctn.comnih.govepa.gov A phase II trial of CMC-001 sought to determine the optimal time window for imaging after oral administration, comparing MRI images taken before contrast with those taken at various time points afterward. isrctn.com This study found a diagnostic time window for liver MRI between 2 and 6 hours after oral administration, with robust liver signal intensity enhancement. nih.gov

A significant focus of this research has been on patient populations where traditional contrast agents may be contraindicated, such as individuals with severely impaired renal function. nih.gov Gadolinium-based contrast agents (GBCAs) carry a risk of nephrogenic systemic fibrosis in these patients. nih.gov Oral manganese chloride tetrahydrate (also developed under names like ACE-MBCA and Orviglance) presents a promising alternative with a beneficial safety profile attributed to low and transient systemic exposure. nih.gov A multisite phase III study involving 199 patients who received the manganese-based agent LumenHance found that it provided additional diagnostic information in 57% of cases according to site investigators, potentially changing patient diagnosis or management in about a quarter of the patients. epa.gov These studies collectively suggest that oral this compound is an effective and well-tolerated contrast agent for enhancing the diagnostic quality of liver MRI. nih.govmfn.se

Table 4: Summary of Clinical Trials for Oral this compound in Liver MRI


Computational Chemistry Approaches in Manganese Ii Chloride Research

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study various aspects of manganese (II) chloride and related compounds.

DFT calculations are instrumental in determining the electronic structure of this compound. For the anhydrous, trigonal form of MnCl₂, DFT has been used to compute its electronic band structure and density of states. materialsproject.org These calculations show that MnCl₂ crystallizes in the trigonal R-3m space group, forming a two-dimensional layered structure. materialsproject.orgmaterialsproject.org In this structure, Mn²⁺ is bonded to six chlorine atoms to form edge-sharing MnCl₆ octahedra. materialsproject.org DFT calculations provide fundamental parameters such as lattice parameters and bond lengths, which can be compared with experimental data. materialsproject.org

In broader applications, DFT combined with concepts like the broken symmetry approach has been used to calculate the electronic structures of more complex manganese-containing systems, such as manganese-oxo dimer complexes. nih.gov These studies analyze the competition between spin polarization and ligand field splitting, offering insights into the electronic configurations and charge distributions, which are influenced by the ligands surrounding the manganese center. nih.gov The calculated charge distributions often reveal strong metal-ligand covalency, where charge is transferred from ligands to the metal. nih.gov

Time-dependent DFT (TD-DFT) is a key method for predicting the optical properties of manganese (II) compounds. For instance, in studies of organic-inorganic hybrid materials incorporating this compound, TD-DFT has been used to calculate Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding electronic transitions. researchgate.net Such calculations help in interpreting UV-visible spectroscopy results and predicting the optical bandgap of materials. researchgate.netresearchgate.net For example, a novel organic-inorganic hybrid compound, 4-BPPMnCl₃(H₂O)₂, was found to have a direct optical bandgap of 3.97 eV, a value supported by DFT calculations. researchgate.net

Regarding magnetic properties, DFT is used to calculate parameters like the total magnetic moment. For MnCl₂, the calculated final magnetic moment is approximately 5.000 μB, consistent with its paramagnetic nature and the high-spin d⁵ electronic configuration of the Mn(II) ion. materialsproject.orgwikipedia.org In more complex systems, DFT has been employed to calculate Heisenberg spin coupling parameters (J), which describe the magnetic interactions between metal centers. nih.gov These theoretical predictions show good correspondence with experimental magnetic measurements. nih.gov

PropertyComputational MethodFinding
Optical Bandgap TD-DFTCalculated for various Mn(II) hybrid materials, e.g., 3.97 eV for 4-BPPMnCl₃(H₂O)₂. researchgate.net
Electronic Transitions TD-DFTUsed to determine HOMO-LUMO energies, explaining UV-visible spectra. researchgate.net
Magnetic Moment DFTThe final magnetic moment for MnCl₂ is calculated to be ~5.000 μB. materialsproject.org
Spin Coupling DFTCalculation of Heisenberg J parameters to describe magnetic interactions in multi-center Mn complexes. nih.gov

DFT calculations are a valuable tool for determining the bond dissociation energies (BDEs) or bond dissociation enthalpies (BDEs) in manganese compounds. This data is crucial for understanding reaction mechanisms and the thermodynamic stability of molecules. While direct studies on the Mn-Cl bond dissociation free energy in MnCl₂ are not extensively detailed in the provided context, the methodology is well-established. Researchers have assessed various DFT functionals for their accuracy in calculating BDEs in transition metal complexes. For example, a study on manganese hydrides found the B3P86 functional to provide high precision for Mn-H BDEs. jcsp.org.pk Another benchmark study evaluated 14 different density functionals for their performance in calculating M-O₂ bond dissociation energies, highlighting that the choice of functional and basis set is critical for obtaining results that correlate well with experimental data. nih.gov These studies demonstrate the capability of DFT to predict the energetic cost of breaking specific bonds within a molecule, a key parameter in chemical reactivity. jcsp.org.pknih.gov

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. Among these, molecular docking is particularly useful for studying the interaction between a small molecule and a large biomolecule like DNA.

Molecular docking experiments have been conducted to investigate the interaction between manganese (II) complexes and DNA. These studies predict the preferred binding mode and estimate the binding affinity of the complex to the DNA molecule. For example, in a study of a Mn(II) complex with orthohydroxypropiophenoneisonicotinoylhydrazone, docking results revealed a binding energy of -7.4 Kcal mol⁻¹. scholarsresearchlibrary.com This value, being more negative than that of the free ligand (-6.9 Kcal mol⁻¹), suggested a stronger interaction for the manganese complex with DNA. scholarsresearchlibrary.com Such studies can identify the specific binding sites, often showing interaction with the major groove of the DNA. scholarsresearchlibrary.com

Other experimental studies, while not exclusively computational, provide a model for the interaction between Mn(II) ions (from sources like MnCl₂) and DNA. These studies suggest that at certain concentrations, Mn²⁺ induces a conformational change in DNA. nih.govresearchgate.netnih.gov The proposed interaction is mediated by water molecules, which destabilizes the double helix and can lead to the partial breaking of hydrogen bonds between base pairs, rather than direct chelation. nih.govresearchgate.netnih.gov

Complex/IonMethodBinding Energy (kcal/mol)Key Finding
Mn(II) complex with orthohydroxypropiophenoneisonicotinoylhydrazoneMolecular Docking-7.4The complex shows stronger interaction with DNA than the free ligand. scholarsresearchlibrary.com
Mn²⁺ ionSpectroscopic and other experimental methodsN/AInteraction is mediated by water, causing conformational changes in DNA. nih.govresearchgate.netnih.gov

Speciation and Thermodynamic Modeling in Complex Systems

Understanding the chemical species of manganese (II) that exist in solution under various conditions is critical in fields like geochemistry and biochemistry. Computational modeling plays a significant role in interpreting experimental data and developing thermodynamic models.

In aqueous solutions, the Mn(II) ion exists as the hydrated aqua complex, [Mn(H₂O)₆]²⁺. wikipedia.org In the presence of chloride ions, various chloro-complexes can form, such as [MnCl₃]⁻, [MnCl₄]²⁻, and [MnCl₆]⁴⁻. wikipedia.org Studies combining in-situ X-ray Absorption Spectroscopy (XAS) with DFT calculations have been used to investigate the speciation of Mn(II) in hydrothermal fluids. monash.eduresearchgate.net These studies show that with increasing temperature and chloride concentration, the coordination of the Mn(II) complexes changes from predominantly octahedral to tetrahedral. monash.eduresearchgate.net

DFT calculations have been used to optimize the geometry of hydrated manganese clusters like [Mn(OH₂)₆]²⁺. rsc.org Furthermore, thermodynamic modeling, supported by computational data, helps to predict the stability of various complexes. For instance, quantitative analysis using structural descriptors allows for the prediction of thermodynamic stability constants (log K values) for Mn(II) complexes with different ligands. nih.govacs.org This approach aids in ligand design by estimating the stability of potential complexes. nih.govacs.org

Conclusion and Future Research Directions

Synthesis of Key Academic Findings on Manganese (II) Chloride

This compound (MnCl₂) is an inorganic compound that has been the subject of extensive academic research due to its versatile chemical properties and wide range of applications. laboratorynotes.com It is a dichloride salt of manganese, most commonly found as a tetrahydrate (MnCl₂·4H₂O), but also exists in anhydrous and dihydrate forms. collegedunia.comwikipedia.org A key characteristic of manganese (II) compounds, including MnCl₂, is their pale pink color, which is a distinctive feature of high-spin d⁵ transition metal complexes. wikipedia.orgwikipedia.org

Research has firmly established the fundamental chemical behaviors of this compound. The hydrates are readily soluble in water, forming mildly acidic solutions with a pH of approximately 4, which contain the metal aquo complex [Mn(H₂O)₆]²⁺. wikipedia.orggeeksforgeeks.org It acts as a weak Lewis acid, capable of reacting with chloride ions to form a series of complex ions such as [MnCl₃]⁻, [MnCl₄]²⁻, and [MnCl₆]⁴⁻. wikipedia.org Furthermore, its paramagnetic nature is a significant finding, profoundly affecting NMR spectra and forming the basis for its use as a contrast agent in Magnetic Resonance Imaging (MRI). collegedunia.comwikipedia.org

A substantial body of academic literature focuses on its role as a crucial precursor in chemical synthesis. laboratorynotes.comnanografi.com It is a primary starting material for the creation of various organomanganese compounds, such as manganocene and the antiknock agent methylcyclopentadienyl manganese tricarbonyl. wikipedia.org Its utility extends to the synthesis of other manganese compounds like manganese carbonate and manganese (II) oxide. collegedunia.com In materials science, it is used to prepare manganese oxide nanoparticles, Mn-doped perovskite nanocrystals, and polymer composite films with enhanced optical properties. nanografi.comsigmaaldrich.com

The applications of this compound are diverse and well-documented in scientific studies. A primary industrial use is in the manufacturing of dry cell batteries, where it serves as a critical component. wikipedia.orgsigmaaldrich.comceramic-glazes.com In the field of catalysis, it is employed in various organic reactions, including polymerization and the dehydrogenation of glycerol (B35011) to lactic acid. sigmaaldrich.comceramic-glazes.com Other notable applications include its use as a micronutrient in animal feed and specialized agricultural formulations, in electroplating to enhance corrosion resistance, and in wastewater treatment. laboratorynotes.comceramic-glazes.com

Key Properties of this compound Forms
PropertyAnhydrous (MnCl₂)Dihydrate (MnCl₂·2H₂O)Tetrahydrate (MnCl₂·4H₂O)
Molar Mass125.844 g/mol geeksforgeeks.org161.874 g/mol geeksforgeeks.org197.91 g/mol geeksforgeeks.org
AppearancePink crystalline solid nanografi.com-Pale pink solid geeksforgeeks.org
Density2.977 g/cm³ geeksforgeeks.org2.27 g/cm³ geeksforgeeks.org2.01 g/cm³ geeksforgeeks.org
Melting Point654 °C geeksforgeeks.org135 °C geeksforgeeks.org58 °C geeksforgeeks.org
Boiling Point1,225 °C geeksforgeeks.org--
SolubilitySoluble in water and ethanol (B145695), insoluble in ether collegedunia.comgeeksforgeeks.org

Identified Gaps and Challenges in Current Research

Despite the wealth of knowledge on this compound, several research gaps and challenges persist. A significant challenge lies in its application in energy storage, particularly in aqueous zinc-ion batteries. While manganese dioxide, often synthesized from precursors like MnCl₂, is a promising cathode material, it suffers from structural instability, dissolution of manganese into the electrolyte, and poor electrical conductivity, which impede practical applications. researchgate.net

In the realm of synthesis and handling, the hygroscopic nature of anhydrous this compound presents a considerable challenge. flinnsci.com Its tendency to absorb atmospheric moisture can complicate experiments and lead to inaccuracies in yield calculations, necessitating the use of desiccators for cooling and storage. flinnsci.com This property can affect the purity and performance of the final products, especially in moisture-sensitive applications.

From an environmental and economic perspective, challenges exist in both production and remediation. The volatility of raw material prices for manganese presents an economic challenge for its large-scale production and application. intelmarketresearch.com Furthermore, the presence of manganese in industrial wastewater, such as acid mine drainage, poses a significant environmental problem. mdpi.com Current remediation techniques like precipitation and adsorption are effective but can be pH-dependent and face challenges at low pH values where competition from H⁺ ions inhibits manganese removal. mdpi.com Developing cost-effective and robust methods for removing manganese from acidic wastewater remains a critical research gap.

The toxicological aspects of this compound also require further investigation. While manganese is an essential element, high concentrations can induce toxicity. nih.gov Studies have shown that exposure to MnCl₂ can cause developmental toxicity, oxidative stress, and inflammatory responses in aquatic organisms. nih.gov A deeper understanding of the toxic mechanisms at the molecular level is needed to fully assess its environmental impact and establish safer handling protocols. Additionally, research has linked chronic exposure to MnCl₂ with Parkinson's disease-like symptoms in animal models, highlighting the need for more comprehensive neurotoxicity studies. nih.gov

Prospective Avenues for Future Scholarly Inquiry

Future research on this compound is poised to address the current gaps and expand its technological and scientific horizons. A major avenue for inquiry is in the field of materials science and energy storage. There is a significant opportunity to develop novel synthesis strategies for manganese-based nanomaterials with enhanced electrochemical performance. sigmaaldrich.commdpi.com This includes creating composite materials, such as manganese oxide coated graphite (B72142) or polymers, to improve the stability and conductivity of cathodes for zinc-ion and lithium-ion batteries. nanografi.comsigmaaldrich.comresearchgate.net Exploring its use as a precursor for materials in supercapacitors and flexible electronics also represents a promising research direction. nanografi.comsigmaaldrich.com

In catalysis, future studies could focus on designing more efficient and selective catalysts derived from this compound. This involves exploring its role in synthesizing metal-organic frameworks (MOFs) and its application in green chemistry processes. nanografi.com The development of sustainable production methods for MnCl₂ itself is another critical area, aiming to reduce energy consumption and environmental impact. intelmarketresearch.com

Addressing the environmental challenges associated with manganese is a key future direction. Research into advanced remediation technologies, particularly bioremediation using manganese-oxidizing bacteria and microalgae, offers an inexpensive and environmentally friendly alternative to traditional physicochemical methods. mdpi.com Investigating synergistic systems, such as co-immobilized bacteria and algae, could overcome the limitations of current biological treatments for acidic mine wastewater. mdpi.com

Finally, the biomedical and toxicological fields present numerous opportunities for scholarly inquiry. Further research into the precise mechanisms of manganese-induced neurotoxicity is crucial for understanding and potentially mitigating its adverse health effects. nih.gov Conversely, its paramagnetic properties can be further exploited in the development of more advanced and targeted MRI contrast agents. collegedunia.comceramic-glazes.com Elucidating its role in enzymatic processes and modulating enzyme activity in molecular biology also remains a fertile ground for investigation. laboratorynotes.com

Summary of Research Areas for this compound
Area of ResearchKey Findings & ApplicationsIdentified Gaps & ChallengesFuture Research Directions
Energy StoragePrecursor for battery cathode materials (e.g., MnO₂) sigmaaldrich.comintelmarketresearch.comStructural instability, Mn dissolution, poor conductivity of cathodes researchgate.netDevelop stable composite materials; explore use in supercapacitors and flexible electronics nanografi.comsigmaaldrich.com
Synthesis & CatalysisPrecursor for organomanganese compounds and catalysts wikipedia.orgHygroscopic nature of anhydrous form; raw material price volatility flinnsci.comintelmarketresearch.comDevelop sustainable production methods; design novel catalysts and MOFs nanografi.comintelmarketresearch.com
Environmental ScienceUsed in wastewater treatment ceramic-glazes.comToxicity at high concentrations; difficulty in removing from acidic wastewater mdpi.comnih.govAdvance bioremediation techniques; investigate synergistic microbial systems mdpi.com
Biomedical ScienceMRI contrast agent; role in enzymatic studies laboratorynotes.comcollegedunia.comUnderstanding mechanisms of neurotoxicity nih.govDevelop advanced MRI agents; further study on toxicological pathways and enzyme modulation laboratorynotes.comnih.gov

Q & A

Q. How can the hydration state of Manganese(II) chloride be experimentally determined?

To determine the number of water molecules in MnCl₂ hydrates (e.g., tetrahydrate), researchers typically use thermogravimetric analysis (TGA). The procedure involves:

  • Measuring the mass of the hydrated sample before heating.
  • Heating the sample to remove water, then reweighing the anhydrous residue.
  • Calculating the mass difference to determine water content. For example, a mass loss of 7.2 g in a 25.0 g sample corresponds to ~0.4 moles of water, suggesting a tetrahydrate structure (MnCl₂·4H₂O) .
  • Confirming results via stoichiometric calculations and comparing with known hydrate standards.

Q. What safety protocols are essential when handling MnCl₂ in laboratory settings?

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation: Use fume hoods for powder handling to prevent inhalation of Mn²⁺ dust, which is linked to manganism (neurotoxicity) .
  • Storage: Keep in airtight containers in dry, cool environments to prevent deliquescence or unintended reactions .
  • Waste Disposal: Neutralize aqueous solutions before disposal and adhere to institutional guidelines for heavy-metal waste .

Q. How is MnCl₂ utilized in phospholipid vesicle characterization using ³¹P-NMR?

MnCl₂ acts as a paramagnetic relaxation agent in ³¹P-NMR studies. When added to vesicle solutions:

  • Mn²⁺ ions selectively broaden the ³¹P resonance signals of outer leaflet phospholipids due to their interaction with phosphate groups.
  • The extent of signal broadening correlates with vesicle size and lamellarity. For example, large unilamellar vesicles (LUVs) exhibit ~50% signal reduction, while multilamellar vesicles show negligible effects .
  • This method requires precise control of MnCl₂ concentration to avoid vesicle disruption.

Advanced Research Questions

Q. How can experimental conditions be optimized for Mn²⁺ recovery from complex matrices (e.g., lithium-ion battery waste)?

A solvent extraction approach using di-(2-ethylhexyl)phosphoric acid (D2EHPA) is commonly employed:

  • Key Variables: pH (2.5–4.0), organic-to-aqueous phase ratio (O:A = 1–4), and D2EHPA concentration (10–30%).
  • Design of Experiments (DoE): Use a factorial design to test variable combinations. For example, at pH 4.0 and O:A = 4, Mn²⁺ extraction efficiency reaches 92%, while Co²⁺ co-extraction is minimized to 23% .
  • Data Analysis: Apply statistical tools (e.g., ANOVA) to identify significant factors and validate reproducibility.

Q. What strategies resolve contradictions in MnCl₂ hydration state calculations?

Discrepancies in hydration determination (e.g., 0.57 vs. 1 H₂O per MnCl₂ molecule) arise from methodological differences:

  • Mass Loss Method: Assumes complete dehydration but may overlook partial decomposition.
  • Stoichiometric Comparison: Requires pure anhydrous and hydrated samples, which may be contaminated.
  • Resolution: Cross-validate using complementary techniques like X-ray diffraction (XRD) or Karl Fischer titration .

Q. How is MnCl₂ used in synthesizing novel Mn(II) coordination complexes for catalytic applications?

  • Synthesis Protocol: React MnCl₂ with organic ligands (e.g., Schiff bases) in ethanol/water under reflux. For example, a Mn(II)-Schiff base complex was crystallized and characterized via X-ray diffraction, revealing a distorted octahedral geometry .
  • Catalytic Testing: Evaluate complexes in oxidation reactions (e.g., cyclohexane oxidation) using H₂O₂ as an oxidant. Monitor conversion rates via GC-MS and compare with control experiments.
  • Challenges: Ensure ligand stability under reaction conditions and avoid Mn²⁺ leaching.

Methodological and Ethical Considerations

Q. How should researchers design experiments to minimize bias in MnCl₂ toxicity studies?

  • Blind Studies: Use coded samples to prevent observer bias during neurotoxicity assessments (e.g., LD₅₀ determinations in animal models) .
  • Replicates: Include ≥3 biological replicates and statistical power analysis to ensure reproducibility .
  • Ethical Compliance: Follow institutional animal care guidelines and disclose conflicts of interest in publications .

Q. What are best practices for reporting contradictory data in MnCl₂ research?

  • Transparency: Clearly document experimental conditions (e.g., pH, temperature) that may influence results.
  • Contextualization: Compare findings with prior studies (e.g., solvent extraction efficiency vs. D2EHPA literature values) .
  • Peer Review: Submit raw data (e.g., NMR spectra, extraction tables) as supplementary materials for independent validation .

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